Vibunazole
Description
structure given in first source
Structure
3D Structure
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPZTCGZAFWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001251 | |
| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80456-55-9, 104358-25-0, 104358-26-1 | |
| Record name | α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80456-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vibunazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vibunazole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vibunazole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIBUNAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VIBUNAZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VIBUNAZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Voriconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole (B182144) is a second-generation triazole antifungal agent with a broad spectrum of activity against clinically significant fungal pathogens, including species of Candida and Aspergillus. Its efficacy is rooted in the targeted disruption of the fungal cell membrane's structural integrity. This is achieved through the specific inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51). This technical guide provides a detailed examination of the molecular mechanism of action of Voriconazole, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental workflows.
Core Mechanism of Action
Voriconazole exerts its antifungal effect by potently and specifically inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of ergosterol, the primary sterol in fungal cell membranes.[1][2] Ergosterol is analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.
The inhibition of CYP51 by Voriconazole leads to a cascade of events that compromise the fungal cell's viability:
-
Depletion of Ergosterol: The primary consequence of CYP51 inhibition is the cessation of ergosterol synthesis. The resulting ergosterol-deficient cell membranes are unable to perform their normal functions.
-
Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its structure and function. This accumulation is a key factor in the antifungal activity of azoles.
-
Disruption of Cell Membrane Integrity: The altered sterol composition leads to increased membrane permeability and fluidity, and impairs the activity of membrane-associated enzymes, such as those involved in nutrient transport and cell wall synthesis.[2] Ultimately, this loss of membrane integrity inhibits fungal growth and can lead to cell death.
The following diagram illustrates the logical flow of Voriconazole's mechanism of action.
Quantitative Data
The in vitro activity of Voriconazole has been extensively evaluated against a wide range of fungal pathogens. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges, MIC50 (the concentration that inhibits 50% of isolates), and MIC90 (the concentration that inhibits 90% of isolates) of Voriconazole against common Candida and Aspergillus species.
Table 1: Voriconazole MIC Data for Candida Species
| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| C. albicans | 8702 | ≤0.008 - >8 | 0.03 | 0.25 | [3][4] |
| C. glabrata | 1966 | ≤0.008 - >8 | 0.25 | 2 | [3] |
| C. tropicalis | 1146 | ≤0.008 - >8 | 0.03 | 0.25 | [3] |
| C. parapsilosis | 1488 | ≤0.008 - 4 | 0.03 | 0.25 | [3] |
| C. krusei | 312 | ≤0.008 - 4 | 0.25 | 0.5 | [3] |
| Various Candida spp. | 285 | 0.0325 - 2 | 0.125 | 0.5 | [5] |
Table 2: Voriconazole MIC Data for Aspergillus Species
| Aspergillus Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| A. fumigatus | 374 | ≤0.06 - 2 | 0.5 | 1 | [6] |
| A. flavus | 3 | Not specified | 0.5 | 0.5 | [6] |
| A. niger | 3 | Not specified | 1 | 1 | [6] |
| A. terreus | 20 | Not specified | 1 | 1 | [6] |
| Various Aspergillus spp. | 363 | 0.031 - 16 | 0.5 | 1 | [7] |
IC50 Data for CYP51 Inhibition
The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.
Table 3: Voriconazole IC50 Values for Fungal CYP51
| Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |
| Aspergillus fumigatus | AfCYP51A | 0.38 | [8] |
| Aspergillus fumigatus | AfCYP51B | 0.33 | [8] |
| Homo sapiens | HsCYP51 | 112 | [1] |
Signaling Pathways in Response to Ergosterol Depletion
Fungal cells have evolved sophisticated regulatory networks to maintain sterol homeostasis. When ergosterol levels are depleted by the action of azole antifungals like Voriconazole, these pathways are activated to upregulate the expression of genes involved in ergosterol biosynthesis (ERG genes). The two major transcription factors involved are Upc2 in yeasts and SrbA in filamentous fungi.
-
Upc2 Pathway (in Candida spp.): In Candida species, the zinc cluster transcription factor Upc2 is a key regulator of ERG gene expression.[9][10] Under normal ergosterol levels, Upc2 is in an inactive state. Upon ergosterol depletion, Upc2 is activated, translocates to the nucleus, and binds to sterol response elements (SREs) in the promoter regions of ERG genes, leading to their increased transcription.[9][10]
-
SrbA Pathway (in Aspergillus spp.): In Aspergillus fumigatus, the sterol regulatory element-binding protein (SREBP) homolog, SrbA, plays a crucial role.[11][12] Similar to Upc2, SrbA is activated in response to ergosterol depletion and hypoxia. Activated SrbA moves to the nucleus and binds to SREs in the promoters of ERG genes, including cyp51A, to drive their expression.[11][12][13]
The following diagram depicts a generalized overview of this regulatory signaling pathway.
Experimental Protocols
Antifungal Susceptibility Testing: CLSI M27 Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.[4][5][8][11][14]
Objective: To determine the in vitro susceptibility of a yeast isolate to Voriconazole by determining the MIC.
Materials:
-
Voriconazole powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Yeast isolate to be tested
-
Spectrophotometer or inverted mirror
-
Incubator (35°C)
Procedure:
-
Preparation of Voriconazole Stock Solution: Dissolve Voriconazole powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Preparation of Drug Dilutions: Perform serial twofold dilutions of the Voriconazole stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Dispense 100 µL of each Voriconazole dilution into the wells of a 96-well plate.
-
Add 100 µL of the standardized yeast inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of Voriconazole that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Reading can be done visually using an inverted mirror or spectrophotometrically at a wavelength of 530 nm.
-
The following diagram outlines the workflow for this protocol.
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract and quantify the sterol composition of fungal cells after treatment with Voriconazole to observe the depletion of ergosterol and the accumulation of precursors.[7]
Materials:
-
Fungal culture
-
Voriconazole
-
Methanolic potassium hydroxide (B78521) (KOH)
-
n-Heptane or hexane
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungal culture in a suitable liquid medium to mid-log phase.
-
Treat the culture with a sublethal concentration of Voriconazole for a defined period. A control culture without the drug should be run in parallel.
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation or filtration.
-
Resuspend the cell pellet in methanolic KOH and incubate at a high temperature (e.g., 80°C) for 1-2 hours to saponify the cellular lipids and release the sterols.
-
-
Sterol Extraction:
-
After cooling, perform a liquid-liquid extraction of the non-saponifiable lipids (including sterols) using an organic solvent like n-heptane or hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic layer containing the sterols and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To increase their volatility for GC analysis, derivatize the sterols by adding a silylating agent and heating (e.g., at 60°C for 30 minutes). This converts the hydroxyl groups of the sterols to trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The different sterols will be separated based on their boiling points and retention times on the GC column.
-
The mass spectrometer will fragment the eluted compounds, generating characteristic mass spectra that allow for their identification and quantification by comparing them to a library of known sterol spectra and using an internal standard.
-
In Vitro CYP51 Inhibition Assay
Objective: To determine the IC50 of Voriconazole against purified fungal CYP51.[9]
Materials:
-
Recombinant purified fungal CYP51
-
Cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Voriconazole
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Reconstitution of the Enzyme System:
-
In a reaction vessel (e.g., a microplate well), combine the purified CYP51, cytochrome P450 reductase, and the substrate (lanosterol) in a suitable buffer.
-
-
Addition of Inhibitor:
-
Add varying concentrations of Voriconazole to the reaction mixtures. Include a control with no inhibitor.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding NADPH.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Measurement of Activity:
-
The activity of CYP51 can be measured by various methods, such as:
-
HPLC: Quantifying the depletion of the lanosterol substrate or the formation of the demethylated product.
-
Spectrophotometry: Monitoring the oxidation of NADPH at 340 nm.
-
Fluorescence-based assays: Using a fluorogenic substrate that becomes fluorescent upon demethylation.
-
-
-
Calculation of IC50:
-
Plot the enzyme activity against the logarithm of the Voriconazole concentration.
-
The IC50 is the concentration of Voriconazole that results in a 50% reduction in enzyme activity compared to the control.
-
Conclusion
Voriconazole's mechanism of action is well-defined and centers on the targeted inhibition of fungal ergosterol biosynthesis via the CYP51 enzyme. This leads to a cascade of deleterious effects on the fungal cell membrane, ultimately resulting in the inhibition of fungal growth. The quantitative data from in vitro susceptibility testing and enzyme inhibition assays underscore its potent antifungal activity. Understanding the intricacies of this mechanism, the regulatory pathways that respond to it, and the experimental methods used to characterize it are crucial for the continued development of effective antifungal therapies and for managing the emergence of resistance.
References
- 1. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. Characterization of a lanosterol 14 alpha-demethylase from Pneumocystis carinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Dual Activators of the Sterol Biosynthetic Pathway of Saccharomyces cerevisiae: Similar Activation/Regulatory Domains but Different Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Vibunazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibunazole (B1683049) is a triazole antifungal agent. Its chemical name is 1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol. This document aims to provide an in-depth technical guide on the synthesis of this compound. However, a comprehensive and publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the scientific literature or patent databases accessible through standard search methodologies.
Despite the absence of a complete, step-by-step published synthesis, a plausible synthetic pathway can be postulated based on established principles of organic chemistry and analogous reactions for similar triazole-containing compounds. This proposed pathway involves two key stages:
-
Synthesis of the Ketone Intermediate: Preparation of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
-
Formation of the Tertiary Alcohol: Conversion of the ketone intermediate to this compound via a Grignard reaction.
This document will outline the likely chemical transformations involved in this proposed pathway. It is important to note that the specific reaction conditions, solvents, catalysts, and purification methods described are based on general chemical knowledge and may require significant optimization for practical application.
Proposed this compound Synthesis Pathway
A logical synthetic approach to this compound would proceed through the formation of a key ketone intermediate, followed by the introduction of the final methyl group to create the tertiary alcohol moiety.
Stage 1: Synthesis of the Ketone Intermediate
The synthesis of the pivotal ketone intermediate, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, would likely begin with a suitable starting material such as 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (B1597033). This starting ketone could then be halogenated at the alpha position, followed by nucleophilic substitution with 1,2,4-triazole (B32235).
Reaction Scheme:
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
Step 1a: α-Bromination of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
-
Reaction: 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one would be reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride. The reaction mixture would likely be heated to initiate the reaction.
-
Work-up and Purification: After the reaction is complete, the succinimide (B58015) byproduct would be filtered off. The filtrate would then be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product could be purified by column chromatography or recrystallization.
Step 1b: Nucleophilic Substitution with 1,2,4-Triazole
-
Reaction: The α-bromo ketone intermediate would be dissolved in a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide. 1,2,4-triazole and a non-nucleophilic base (e.g., potassium carbonate) would be added to the solution. The reaction mixture would be stirred, likely at an elevated temperature, to facilitate the nucleophilic substitution.
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled and filtered to remove inorganic salts. The solvent would be evaporated, and the residue would be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed, dried, and concentrated. The resulting crude ketone intermediate could be purified by column chromatography.
Stage 2: Grignard Reaction to form this compound
The final step in this proposed synthesis is the addition of a methyl group to the carbonyl of the ketone intermediate using a Grignard reagent.
Experimental Protocol (Hypothetical)
-
Reaction: The key ketone intermediate would be dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen). A solution of methylmagnesium bromide (CH₃MgBr) in ether would be added dropwise to the ketone solution at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction would be allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture would be extracted with an organic solvent. The combined organic extracts would be washed, dried, and concentrated to yield crude this compound. Purification would likely be achieved through column chromatography or recrystallization to obtain the final product.
Quantitative Data
Due to the lack of specific literature detailing the synthesis of this compound, no quantitative data for reaction yields, purity, or other analytical parameters can be provided at this time. The following tables are placeholders for where such data would be presented if it were available.
Table 1: Hypothetical Reaction Yields for this compound Synthesis
| Step | Reaction | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1a | α-Bromination | - | - | - |
| 1b | Nucleophilic Substitution | - | - | - |
| 2 | Grignard Reaction | - | - | - |
Table 2: Hypothetical Purity and Characterization Data for this compound
| Compound | Analytical Method | Purity (%) | Spectroscopic Data (Expected) |
| This compound | HPLC | - | ¹H NMR, ¹³C NMR, MS, IR consistent with the structure |
Conclusion
An In-depth Technical Guide to the Physicochemical Properties of Vibunazole
Disclaimer: Publicly available experimental data on the physicochemical properties of Vibunazole is limited. This guide provides the available information for this compound and utilizes data for Voriconazole (B182144), a structurally related second-generation triazole antifungal, as a representative example to illustrate key concepts and experimental protocols relevant to this class of compounds.
Introduction
This compound is a triazole antifungal agent.[1] Like other drugs in its class, its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and describes its expected mechanism of action.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a drug molecule are critical for formulation development and predicting its behavior in biological systems.
Properties of this compound
The following data for this compound is available from public chemical databases.
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | [1] |
| Chemical Formula | C₁₅H₂₀ClN₃O₂ | [1] |
| Molecular Weight | 309.79 g/mol | [1] |
| Computed logP | 3.2 | [1] |
Representative Properties of a Triazole Antifungal (Voriconazole)
To provide a more complete picture for researchers, the following table summarizes the well-documented physicochemical properties of Voriconazole. This data serves as a relevant example for the triazole class.
| Property | Value | Source |
| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | [2] |
| Chemical Formula | C₁₆H₁₄F₃N₅O | [2] |
| Molecular Weight | 349.31 g/mol | [2] |
| Melting Point | 127 - 130 °C | [2] |
| Water Solubility | 0.5 mg/mL (at room temperature) | [3],[4],[5] |
| pKa | 1.8 (pKa1), 11.0 (pKa2) (Predicted) | N/A |
| Experimental logP | 1.0 | [2] |
| Experimental logD (pH 7.4) | 1.8 | [6],[7] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental methodologies. The following sections detail common protocols applicable to the characterization of compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[8]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, which is sealed at one end.[8],[9],[10] The tube is tapped gently to compact the sample to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus alongside a calibrated thermometer.[8],[11]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.[9],[12] For an accurate measurement, the heating rate is slowed to 1-2°C per minute when the temperature is about 15°C below the approximate melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[12],[10] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[8]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a flask containing a specific volume of aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).[13],[14]
-
Equilibration: The flask is sealed and agitated in a temperature-controlled shaker or water bath (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: The resulting suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (e.g., using a 0.45 μm filter).[13]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).,[13]
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is critical for understanding a molecule's ionization state at different pH values.
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol) to a known concentration (e.g., 1 mM).[15]
-
Titration: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer.[15] It is then titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[15]
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[16],[17] The procedure should be repeated at least three times to ensure reliability.[15]
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are pre-saturated by shaking them together overnight and then separating the layers.[18]
-
Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow the compound to partition between the layers until equilibrium is reached.[19],[20]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol (B41247) and aqueous layers.[21],[18]
-
Quantification: A sample is carefully taken from each layer, and the concentration of the compound is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[19],[21]
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]
Mechanism of Action
As a triazole antifungal, this compound's mechanism of action is expected to be consistent with other members of this class.
The primary target for triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[22],[23],[24] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[23],[25]
By inhibiting lanosterol 14-α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[23],[24] This inhibition leads to two major consequences:
-
Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane's structure and function.[25]
-
Accumulation of Toxic Sterol Intermediates: The blockage causes a buildup of 14-α-methylated sterols within the cell, which further disrupts the membrane and can be toxic to the fungus.[24]
The combined effect is an increase in membrane permeability and the eventual death of the fungal cell, accounting for the fungistatic or fungicidal activity of the drug.[24],[25]
References
- 1. alpha-((4-Chlorophenoxy)methyl)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | C15H20ClN3O2 | CID 123676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westlab.com [westlab.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. 2.2.4. Aqueous solubility at different pH values [bio-protocol.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 17. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. researchgate.net [researchgate.net]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigation into the structures and physicochemical properties of multi-component crystals of voriconazole [ccspublishing.org.cn]
- 23. Voriconazole - BioPharma Notes [biopharmanotes.com]
- 24. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 25. amberlife.net [amberlife.net]
Vibunazole (BAY N 7133): A Technical Guide on its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibunazole, also known as BAY N 7133, is a synthetic triazole antifungal agent developed in the 1980s. As a member of the azole class, it possesses a broad spectrum of activity against a variety of clinically relevant fungal pathogens, including yeasts, molds, dermatophytes, and dimorphic fungi.[1][2][3] Early research demonstrated its potential as an orally absorbed antimycotic.[1] This document provides a technical overview of this compound's mechanism of action, summarizes the available data on its spectrum of activity, and details the standard experimental protocols used to evaluate its efficacy.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Like other triazole antifungals, this compound's primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol synthesis.[4][5][6] The key target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.
This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[6][7][8] By binding to and inhibiting lanosterol 14α-demethylase, this compound blocks the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the cell.[6][8] The resulting alterations in membrane composition increase its permeability and disrupt the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[8]
Antifungal Spectrum of Activity
In vitro studies have established that this compound (BAY N 7133) is a broad-spectrum antifungal agent.[1][2] Its activity has been demonstrated against a wide array of pathogenic fungi, including yeasts, dimorphic fungi, filamentous fungi (molds), and dermatophytes.[2]
Quantitative Data
While early studies confirmed this compound's broad-spectrum activity, detailed species-specific Minimum Inhibitory Concentration (MIC) data, such as MIC₅₀ and MIC₉₀ values, are not widely available in recent literature. The most comprehensive quantitative data from available abstracts are summarized below.
| Fungal Group | Number of Strains Tested | General MIC Range (mg/L) | Reference |
| Pathogenic Yeasts & Fungi | 364 | ≤0.04 to 10 | [1] |
| Yeasts | 35 | Data not specified | [2] |
| Dimorphic Fungi | 62 | Data not specified | [2] |
| Filamentous Fungi | 37 | Data not specified | [2] |
| Dermatophytes | 31 | Data not specified | [2] |
Note: One comparative study described this compound as being among the least quantitatively active agents tested against certain isolates when compared with other antifungals of the same era.[3]
In Vivo Efficacy
Animal model studies have provided further evidence of this compound's efficacy. It has been shown to be effective upon oral administration in murine models of systemic infections caused by Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[9] Notably, it demonstrated adequate effectiveness in mouse aspergillosis models where ketoconazole (B1673606) was not sufficient.[9] Furthermore, this compound was effective in treating guinea pig trichophytosis via topical application.[9]
Experimental Protocols: Antifungal Susceptibility Testing
The determination of in vitro antifungal activity is typically performed using standardized methods, such as the broth microdilution assay established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Generalized Protocol)
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a fungus after a specified incubation period.[10]
1. Preparation of Antifungal Agent:
- The antifungal powder (e.g., this compound) is accurately weighed and dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
- Serial twofold dilutions of the antifungal agent are prepared in a standard liquid broth medium, most commonly RPMI 1640 medium buffered with MOPS to a pH of 7.0.[11]
2. Inoculum Preparation:
- Yeasts: Fungal colonies are selected from a fresh agar (B569324) plate and suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[10] This suspension is then further diluted in the broth medium to achieve the final standardized inoculum concentration.
- Molds: Conidia are harvested from a sporulating culture by flooding the agar surface with sterile saline. The resulting conidial suspension is adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[10][11]
3. Microplate Inoculation and Incubation:
- A 96-well microtiter plate is used. Each well receives 100 µL of the diluted antifungal agent.
- Subsequently, 100 µL of the standardized fungal inoculum is added to each well, bringing the final volume to 200 µL and achieving the target drug concentrations.[10]
- A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.[10]
- The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).
4. MIC Determination:
- Following incubation, the MIC is determined by visual inspection or by using a spectrophotometric reader.
- For azoles like this compound, the MIC is typically defined as the lowest drug concentration that causes a significant reduction in fungal growth (e.g., ≥50% inhibition) compared to the growth control well.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
prep_drug [label="Prepare Antifungal Stock\n(e.g., this compound in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"];
prep_inoculum [label="Prepare Standardized\nFungal Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"];
serial_dilute [label="Perform 2-fold Serial Dilutions\nof Antifungal in 96-Well Plate\nwith RPMI Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_inoculum [label="Inoculate Wells with\nStandardized Fungal Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];
controls [label="Include Growth Control\n(No Drug) and Sterility\nControl (No Inoculum)", fillcolor="#F1F3F4", fontcolor="#202124"];
incubate [label="Incubate Plate\n(e.g., 35°C for 24-48h)", fillcolor="#34A853", fontcolor="#FFFFFF"];
read_mic [label="Read Results Visually or\nSpectrophotometrically", fillcolor="#34A853", fontcolor="#FFFFFF"];
determine_mic [label="Determine MIC:\nLowest concentration with\nsignificant growth inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end_node [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> prep_drug;
start -> prep_inoculum;
prep_drug -> serial_dilute;
serial_dilute -> add_inoculum;
prep_inoculum -> add_inoculum;
add_inoculum -> controls;
controls -> incubate;
incubate -> read_mic;
read_mic -> determine_mic;
determine_mic -> end_node;
}
Conclusion
This compound (BAY N 7133) is an early triazole antifungal with a well-established mechanism of action targeting ergosterol biosynthesis. Historical in vitro and in vivo data confirm its broad-spectrum activity against a range of pathogenic yeasts and molds. However, for modern drug development and research purposes, it is important to note that comprehensive, species-specific quantitative MIC data for this compound are limited in publicly accessible, peer-reviewed literature. The protocols outlined in this guide represent the standard methodologies that would be required for any re-evaluation of its antifungal spectrum.
References
- 1. In-vitro studies of a new oral azole antimycotic, BAY N 7133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro inhibitory activities of 2 new orally absorbable imidazole derivatives: BAY n 7133 and BAY 1 9139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro studies with four new antifungal agents: BAY n 7133, bifonazole (BAY h 4502), ICI 153,066 and Ro 14-4767/002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 8. Antimycotic activity of BAY N 7133 in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Vibunazole (Voriconazole): A Comprehensive Technical Guide to its Discovery and Development
Introduction
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of the second-generation triazole antifungal agent, voriconazole (B182144). It is important to note that while the prompt specified "Vibunazole," the vast body of scientific literature and clinical data points to "voriconazole" as the approved and widely studied drug. It is possible that "this compound" was an early developmental name or a related compound. This guide will focus on voriconazole, assuming it to be the intended subject of the query.
Voriconazole represents a significant advancement in the treatment of invasive fungal infections, offering a broader spectrum of activity and improved safety profile compared to its predecessors.[1] This document will detail its history, synthesis, mechanism of action, and clinical development for researchers, scientists, and drug development professionals.
Discovery and History
The development of voriconazole was driven by the need for more effective and less toxic treatments for systemic fungal infections. Earlier treatments, such as amphotericin B, were associated with significant side effects, including nephrotoxicity.[1] The first-generation triazoles, fluconazole (B54011) and itraconazole, while safer, had limitations in their spectrum of activity and faced issues of drug resistance.[1]
Developed as a synthetic derivative of fluconazole, voriconazole was designed to overcome these limitations.[2] Pfizer patented voriconazole in 1990 and brought it to market as Vfend after its approval for medical use in the United States in 2002.[3] Voriconazole demonstrated greater potency and increased activity against a range of pathogens, particularly Aspergillus species.[1]
Synthesis of Voriconazole
The chemical synthesis of voriconazole, with the IUPAC name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a complex process due to the presence of two asymmetric carbon atoms, which results in four possible stereoisomers.[4] The desired (2R,3S)-stereoisomer is typically isolated from a racemic mixture. Several synthetic routes have been reported, including those utilizing organic lithium salts, Reformatsky-type coupling reactions, and Grignard reactions.[4][5][6]
Experimental Protocol: Reformatsky-Type Coupling Reaction
One documented method for preparing voriconazole involves a Reformatsky-type coupling reaction.[4] The following is a summarized protocol based on patent literature:
-
Activation of Zinc: Zinc powder is treated with 1N HCl, and lead powder is added to a solution of tetrahydrofuran (B95107) (THF).
-
Initiation: A solution of iodine in THF is slowly added to the zinc and lead mixture while heating to approximately 45°C.
-
Reaction Mixture: The mixture is cooled to around 2°C. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF, 6-(1-bromo-ethyl)-4-chloro-5-fluoropyrimidine, and additional iodine is slowly added.
-
Reaction: The resulting mixture is heated to 25°C and allowed to react for one hour. This coupling reaction forms the desired enantiomeric pair.
-
Resolution: The racemic mixture is then subjected to optical resolution using an optically active acid, such as R-(-)-10-camphorsulfonic acid, to isolate the (2R,3S)-stereoisomer (voriconazole).[4]
References
- 1. History of the development of azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voriconazole - Wikipedia [en.wikipedia.org]
- 4. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 5. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Core Target Enzyme Inhibition by Vibunazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibunazole (B1683049) (BAY N 7133) is a triazole antifungal agent designed to combat mycotic infections by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway. Like other azoles, its primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][2] This enzyme plays a pivotal role in the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The disruption of ergosterol synthesis compromises the structural integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The ergosterol biosynthesis pathway is a vital process for fungal survival, making it an attractive target for antifungal therapy. This compound exerts its effect by specifically inhibiting the lanosterol 14α-demethylase (CYP51) enzyme within this pathway.
The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell. This alteration in the sterol composition of the cell membrane disrupts its normal function, including fluidity, permeability, and the activity of membrane-bound enzymes. The overall result is the cessation of fungal cell growth and proliferation.
Quantitative Analysis of Target Enzyme Inhibition
Table 1: IC50 Values of Voriconazole (B182144) against Fungal and Human Lanosterol 14α-Demethylase (CYP51)
| Enzyme Source | IC50 (µM) | Reference |
| Aspergillus fumigatus CYP51A | Not specified, but strongly inhibited | [3] |
| Aspergillus fumigatus CYP51B | Not specified, but strongly inhibited | [3] |
| Homo sapiens CYP51 | 112 | [3] |
Table 2: In Vitro Activity of Voriconazole against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | 0.25 - 0.5 | [4] |
| Candida albicans | <0.0078 - 2 | [4] |
| Candida glabrata | <0.0078 - 2 | [4] |
| Candida krusei | <0.0078 - 2 | [4] |
| Cryptococcus neoformans | <0.0078 - 2 | [4] |
| Fusarium spp. | Not specified, but active | [5] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of lanosterol 14α-demethylase inhibitors.
CYP51 Reconstitution Assay for IC50 Determination
This in vitro assay directly measures the inhibitory effect of a compound on the purified, reconstituted target enzyme.
Principle: The activity of purified recombinant lanosterol 14α-demethylase (CYP51) is measured by monitoring the conversion of a substrate (e.g., lanosterol) to its demethylated product. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme's activity is inhibited (IC50).
Materials:
-
Purified recombinant fungal or human CYP51
-
NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (this compound)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, purified CYP51, and CPR.
-
Add Inhibitor: Add the test compound (this compound) at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Add Substrate: Add lanosterol to the reaction mixture to a final concentration of approximately 50 µM.[6]
-
Initiate Reaction: Start the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a quenching solvent, such as an equal volume of ice-cold acetonitrile.
-
Extraction: Extract the sterols from the reaction mixture using an organic solvent like ethyl acetate.
-
Analysis: Evaporate the organic solvent, reconstitute the residue in a suitable solvent, and analyze the formation of the demethylated product by HPLC or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Whole-Cell Ergosterol Biosynthesis Inhibition Assay
This assay measures the ability of a compound to inhibit ergosterol synthesis in intact fungal cells.
Principle: Fungal cells are incubated with a radiolabeled precursor (e.g., [¹⁴C]-acetate) in the presence of the test compound. The inhibition of ergosterol biosynthesis is determined by measuring the reduction in the incorporation of the radiolabel into ergosterol.[7]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Growth medium (e.g., RPMI-1640)
-
[¹⁴C]-acetate
-
Test compound (this compound)
-
Saponification solution (e.g., alcoholic KOH)
-
Heptane for extraction
-
TLC plates and developing solvent
-
Scintillation counter or phosphorimager
Procedure:
-
Cell Culture: Grow the fungal cells to the mid-log phase in the appropriate medium.
-
Inhibitor Treatment: Add the test compound at various concentrations to the cell culture. Include a no-drug control.
-
Radiolabeling: Add [¹⁴C]-acetate to the cultures and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into sterols.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Saponification: Resuspend the cell pellet in the saponification solution and heat to hydrolyze lipids.
-
Extraction: Extract the non-saponifiable lipids (including ergosterol) with heptane.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate to separate the different sterols.
-
Quantification: Quantify the amount of radiolabeled ergosterol in each sample using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition of ergosterol synthesis for each concentration of the test compound and determine the IC50 value.[7]
Cell-Free Lanosterol Demethylase Inhibition Assay
This assay uses a crude cell extract containing the target enzyme, providing a more physiologically relevant environment than a reconstituted system while avoiding the complexities of whole-cell assays.
Principle: A cell-free extract containing active lanosterol 14α-demethylase is prepared from fungal cells. The inhibitory effect of the test compound on the enzyme is measured by monitoring the conversion of a radiolabeled substrate to its product.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Lysis buffer
-
Radiolabeled substrate (e.g., [³H]-lanosterol)
-
NADPH
-
Test compound (this compound)
-
Organic solvents for extraction
-
TLC or HPLC system for analysis
-
Scintillation counter
Procedure:
-
Preparation of Cell-Free Extract:
-
Grow fungal cells to the desired density.
-
Harvest the cells and wash them.
-
Resuspend the cells in a lysis buffer and disrupt them (e.g., by sonication or with glass beads).
-
Centrifuge the lysate to obtain a microsomal fraction containing the enzyme.
-
-
Inhibition Assay:
-
In a reaction tube, combine the cell-free extract, radiolabeled lanosterol, and the test compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined time.
-
Stop the reaction and extract the sterols.
-
-
Analysis:
-
Separate the substrate and product using TLC or HPLC.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Conclusion
This compound, as a member of the triazole class of antifungals, targets the essential fungal enzyme lanosterol 14α-demethylase (CYP51). By inhibiting this enzyme, this compound disrupts the ergosterol biosynthesis pathway, leading to a compromised cell membrane and the inhibition of fungal growth. While specific quantitative inhibition data for this compound is limited in the public domain, the provided methodologies and representative data for the related compound voriconazole offer a robust framework for researchers and drug development professionals. A thorough understanding of the target enzyme, its role in fungal physiology, and the experimental approaches to quantify its inhibition are critical for the continued development of effective antifungal therapies.
References
- 1. Antimycotic activity of BAY N 7133 in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of BAY n 7133 and BAY 1 9139 in vitro and in experimental murine coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro efficacy and fungicidal activity of voriconazole against Aspergillus and Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Unveiling the Solid State: A Technical Guide to Vibunazole Crystal Structure Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of Vibunazole, a triazole antifungal agent. While specific crystallographic data for this compound is not publicly available in crystallographic databases as of this writing, this document will leverage data from the closely related and extensively studied compound, Voriconazole (B182144), to illustrate the principles and techniques involved. This approach offers a robust framework for researchers engaged in the solid-state characterization of this compound or similar active pharmaceutical ingredients (APIs).
Introduction to Crystal Structure and its Importance
The crystalline form of an API is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore paramount in drug development for ensuring product quality, consistency, and efficacy. Techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and thermal analysis are instrumental in elucidating the three-dimensional arrangement of molecules in a crystal lattice and characterizing its physical properties.
Experimental Protocols
A multi-technique approach is essential for a comprehensive analysis of the crystal structure of a compound like this compound. The following sections detail the standard experimental protocols.
Crystal Growth (Crystallization)
The prerequisite for single-crystal X-ray diffraction is the cultivation of high-quality single crystals.[1][2] Several methods are commonly employed for small organic molecules:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[3]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly. The decrease in solubility upon cooling can lead to the growth of well-formed crystals.[3]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise atomic arrangement within a crystal.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[2] The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined to best fit the experimental data, yielding precise information on unit cell dimensions, bond lengths, bond angles, and torsion angles.[2]
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and powerful technique for identifying crystalline phases and assessing the crystallinity of a bulk sample.
-
Sample Preparation: A fine powder of the crystalline material is packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[5][6]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline form.[7] It can be used for phase identification, quantification of polymorphic impurities, and determination of the degree of crystallinity.[6][8]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and stability of the crystalline material.
-
Differential Scanning Calorimetry (DSC): A small amount of the sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured.[9] DSC can detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing data on melting points and enthalpies of fusion.[10][11]
-
Thermogravimetric Analysis (TGA): The mass of a sample is monitored as a function of temperature or time in a controlled atmosphere.[10][12] TGA is used to determine the thermal stability of the compound and to quantify the presence of volatile components like water or residual solvents.[11]
Data Presentation: An Illustrative Example with Voriconazole
As specific crystallographic data for this compound is not available, the following tables present typical data obtained for the related triazole antifungal, Voriconazole. This serves as an example of how quantitative data from crystal structure analysis is structured and presented.
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Crystalline Form of Voriconazole
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 18.456 |
| c (Å) | 10.789 |
| β (°) | 98.76 |
| Volume (ų) | 1998.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| R-factor (%) | 4.5 |
Note: This data is illustrative and based on typical values for a small organic molecule.
Table 2: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Form of Voriconazole
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 13.8 | 6.42 | 100 |
| 16.5 | 5.37 | 60 |
| 19.7 | 4.51 | 75 |
| 21.3 | 4.17 | 50 |
| 26.2 | 3.40 | 90 |
Note: This data is illustrative and represents a hypothetical PXRD pattern.
Table 3: Illustrative Thermal Analysis Data for a Crystalline Form of Voriconazole
| Analysis | Parameter | Value |
| DSC | Onset of Melting (°C) | 130.5 |
| DSC | Peak Melting Point (°C) | 133.2 |
| DSC | Enthalpy of Fusion (J/g) | 85.6 |
| TGA | Onset of Decomposition (°C) | 250.0 |
| TGA | Mass Loss at 200°C (%) | < 0.1 |
Note: This data is illustrative.
Visualizations: Workflows and Pathways
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for the comprehensive solid-state characterization of a pharmaceutical compound like this compound.
Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase
This compound, like other azole antifungals, is known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The inhibition of this pathway disrupts the membrane integrity, leading to fungal cell death.[2][13]
Conclusion
The comprehensive crystal structure analysis of this compound is a critical step in its development as a pharmaceutical product. By employing a suite of analytical techniques including SCXRD, PXRD, and thermal analysis, researchers can gain a detailed understanding of its solid-state properties. While specific experimental data for this compound remains to be published, the methodologies and data interpretation frameworks outlined in this guide, illustrated with data from Voriconazole, provide a clear and actionable pathway for the scientific community. A thorough characterization of this compound's crystalline forms will ultimately contribute to the development of a safe, effective, and stable antifungal medication.
References
- 1. Characterization of a lanosterol 14 alpha-demethylase from Pneumocystis carinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102755300A - Voriconazole composition and preparation method thereof - Google Patents [patents.google.com]
- 4. CN108840859A - The method for preparing voriconazole crystalline substance I type - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 9. Crystallography Open Database: Search results [qiserver.ugr.es]
- 10. US8288394B2 - 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivative for pharmaceutical use, and the use of a 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivative with substantially undefined crystal shape for preparing said 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivative - Google Patents [patents.google.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. What is the mechanism of Voriconazole? [synapse.patsnap.com]
Voriconazole: A Comprehensive Technical Guide to Chemical Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole (B182144), a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of serious and invasive fungal infections. Its efficacy is intrinsically linked to its chemical stability. Understanding the degradation pathways and kinetics of voriconazole under various stress conditions is paramount for the development of stable pharmaceutical formulations, ensuring patient safety and therapeutic effectiveness. This technical guide provides an in-depth analysis of the chemical stability and degradation of voriconazole, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Chemical Stability Profile
Voriconazole is susceptible to degradation under several stress conditions, with the rate and extent of degradation being highly dependent on the specific environmental factors. Studies have shown that the drug is particularly labile in alkaline media and when exposed to UV radiation.[1] It also undergoes degradation under acidic, oxidative, and thermal stress, albeit to a lesser extent under certain conditions.[2][3]
Hydrolytic Degradation
Hydrolysis is a significant degradation pathway for voriconazole. The molecule's stability is markedly influenced by the pH of the aqueous environment.
-
Alkaline Conditions: Voriconazole degrades rapidly in alkaline solutions.[1] Forced degradation studies have consistently shown significant decomposition in the presence of sodium hydroxide.[2][3] The primary degradation product identified under alkaline stress is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[1]
-
Acidic Conditions: The drug also degrades under acidic conditions, though it is found to be relatively more stable compared to alkaline conditions.[2][3] The degradation products formed under acidic hydrolysis are reported to be the same as those formed under alkaline and neutral conditions.[2]
-
Neutral Conditions: In neutral aqueous solutions, voriconazole demonstrates greater stability compared to acidic or alkaline conditions, but degradation can still occur, particularly with prolonged exposure to heat.[2]
Photodegradation
Exposure to light, especially ultraviolet (UV) radiation, is a critical factor in the degradation of voriconazole.
-
UV Radiation: The drug is highly unstable under UVC radiation (254 nm), with significant degradation observed in both solution and solid states.[1]
-
Visible Light: While less impactful than UV radiation, exposure to visible light can also contribute to the degradation of voriconazole over extended periods.
Thermal Degradation
Elevated temperatures accelerate the degradation of voriconazole. Thermal stress studies are crucial for determining appropriate storage conditions and predicting shelf-life. The drug has been shown to degrade at elevated temperatures (e.g., 60°C), with the rate of degradation increasing with temperature.[1][3]
Oxidative Degradation
Voriconazole is also susceptible to oxidative degradation. Studies have employed oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) to investigate this pathway.[1][3][4] While some studies suggest it is relatively stable under oxidative conditions[2], others have observed degradation, indicating that the specific oxidizing agent and conditions play a significant role.
Degradation Products
The primary degradation product of voriconazole identified across multiple stress conditions (acidic, alkaline, and photolytic) is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone .[1] Microbiological assays have shown that the degraded samples containing this product exhibit no antifungal activity.[1] Other impurities and degradation products that have been identified include deschloro and DFH impurities.[3]
Quantitative Stability Data
The following tables summarize the quantitative data from various stability studies on voriconazole.
Table 1: Summary of Forced Degradation Studies of Voriconazole
| Stress Condition | Reagent/Parameters | Duration | Temperature | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 150 min | Room Temperature | Significant Degradation | [2] |
| 5ml of 0.1 M HCl | 2 hr | 60°C | Slight Degradation | [3] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 150 min | Room Temperature | Significant Degradation | [2] |
| 5ml of 0.1 M NaOH | 30 min | 60°C | Significant Degradation | [3] | |
| Neutral Hydrolysis | Water | 1 hr | Boiling Water Bath | Significant Degradation | [2] |
| Oxidative Degradation | 5% Potassium Permanganate | 3 hr | Room Temperature | Degradation Observed | [1] |
| 2ml of 1% H₂O₂ | 30 min | Bench Top | Slight Degradation | [3] | |
| Thermal Degradation | Solid Form | 50 days | 60°C | Degradation Observed | [1] |
| Solution (1 mg/mL) | 21 days | 60°C | Degradation Observed | [1] | |
| - | 24 hrs | 60°C | Significant Degradation | [3] | |
| Photodegradation | UVC Radiation (254 nm) | 14 days | - | 29.7% Decrease (Solid) | [1] |
| UVC Radiation (254 nm) | 1 hr | - | Significant Degradation (Solution) | [1] | |
| UV and Visible Light | - | - | Stable | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing stability data. The following sections outline typical experimental protocols for assessing the chemical stability of voriconazole.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to elucidate the inherent stability characteristics of a drug substance.
1. Preparation of Stock Solution: A stock solution of voriconazole (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol.[1][4]
2. Stress Conditions:
-
Acid Hydrolysis: A portion of the stock solution is mixed with an acidic solution (e.g., 0.1 N HCl) and kept at a specific temperature (e.g., room temperature or 60°C) for a defined period.[1][2][3] Samples are withdrawn at various time points, neutralized, and diluted for analysis.
-
Alkaline Hydrolysis: A similar procedure to acid hydrolysis is followed, using an alkaline solution (e.g., 0.1 N NaOH).[1][2][3]
-
Neutral Hydrolysis: The drug solution is refluxed in water for a specified duration.[2]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as potassium permanganate or hydrogen peroxide, for a set time.[1][3][4]
-
Thermal Degradation: The drug, in either solid form or in solution, is placed in an oven at a high temperature (e.g., 60°C) for an extended period.[1][3]
-
Photodegradation: The drug, in solid form or solution, is exposed to a light source, such as a UVC lamp, for a specified duration.[1][4] A dark control is run in parallel to differentiate between light-induced and thermal degradation.
3. Sample Analysis: All stressed samples are typically analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent drug and detect the formation of degradation products.[1][2][3][4]
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is critical for the accurate assessment of voriconazole and its degradation products.
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[2][3][4]
-
Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][3][4] The composition can be delivered isocratically or as a gradient.
-
Detection: UV detection is commonly employed, with the wavelength set at the maximum absorbance of voriconazole (around 255-256 nm).[3][4]
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[2][3]
Visualizations
Degradation Pathway of Voriconazole
The following diagram illustrates the proposed degradation of voriconazole to its major degradation product.
Caption: Proposed degradation pathway of voriconazole under stress conditions.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the general workflow for conducting forced degradation studies of voriconazole.
Caption: General experimental workflow for forced degradation studies.
Conclusion
The chemical stability of voriconazole is a critical attribute that influences its quality, safety, and efficacy. This guide has synthesized the available technical information on its degradation under various stress conditions, highlighting its susceptibility to alkaline hydrolysis and photodegradation. The identification of the major degradation product and the establishment of robust, stability-indicating analytical methods are essential components of formulation development and quality control. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical field to ensure the development of stable and effective voriconazole products.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Crucial Role of Stereochemistry in the Biological Activity of Voriconazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole (B182144), a broad-spectrum triazole antifungal agent, serves as a cornerstone in the treatment of invasive fungal infections. Its clinical efficacy is intrinsically linked to its specific stereochemistry. As a compound with two stereocenters, voriconazole exists as four distinct stereoisomers. This technical guide provides a comprehensive analysis of the stereochemistry of voriconazole, detailing the profound impact of its three-dimensional structure on its antifungal activity. We present a compilation of quantitative data, detailed experimental methodologies for stereoisomer synthesis, separation, and biological evaluation, and a visualization of the underlying mechanism of action. This document is intended to be a critical resource for researchers and professionals engaged in the discovery and development of antifungal therapeutics.
Introduction
The global incidence of life-threatening systemic fungal infections has seen a significant rise, particularly in immunocompromised patient populations. Triazole antifungal agents have emerged as a vital class of therapeutics in combating these infections. Voriconazole, a second-generation triazole, exhibits potent activity against a wide range of fungal pathogens, including Aspergillus and Candida species.[1][2] Its mechanism of action involves the specific inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14α-demethylase (CYP51).[3] This disruption of ergosterol production, an essential component of the fungal cell membrane, leads to impaired membrane function and ultimately inhibits fungal growth.
A critical aspect of voriconazole's pharmacology is its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). It is the (2R,3S)-enantiomer that is utilized clinically and exhibits the desired potent antifungal activity.[4][5] Understanding the relationship between the specific spatial arrangement of atoms in each stereoisomer and its corresponding biological effect is paramount for optimizing drug design and development. This guide will delve into the stereochemical nuances of voriconazole and their direct influence on its antifungal efficacy.
Stereochemistry of Voriconazole
The chemical structure of voriconazole is (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. The two stereocenters are located at the C2 and C3 positions of the butane (B89635) backbone. This results in two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers).
-
(2R,3S)-voriconazole: The clinically active enantiomer.
-
(2S,3R)-voriconazole: The enantiomer of the active drug.
-
(2R,3R)-voriconazole: A diastereomer of the active drug.
-
(2S,3S)-voriconazole: The enantiomer of the (2R,3R) diastereomer.
The precise three-dimensional arrangement of the difluorophenyl, fluoropyrimidinyl, and triazolyl-methyl groups around these chiral centers dictates the molecule's ability to bind effectively to the active site of its target enzyme, fungal CYP51.
Biological Activity of Voriconazole Stereoisomers
The antifungal activity of voriconazole is highly dependent on its stereochemistry. The (2R,3S)-enantiomer is responsible for the vast majority of the drug's therapeutic effect. While comprehensive quantitative data directly comparing the MIC values of all four stereoisomers against a range of fungal pathogens is not extensively published in a single study, the available literature strongly indicates that the other isomers possess significantly lower or negligible antifungal activity.
Table 1: Comparative Antifungal Activity of Voriconazole Stereoisomers (Qualitative)
| Stereoisomer | Antifungal Activity | Rationale for Activity Difference |
| (2R,3S)-Voriconazole | High | Optimal binding to the active site of fungal lanosterol 14α-demethylase. |
| (2S,3R)-Voriconazole | Low to Negligible | Steric hindrance and improper orientation within the enzyme's active site prevent effective binding. |
| (2R,3R)-Voriconazole | Low to Negligible | Altered spatial arrangement of substituents leads to poor fit and reduced inhibitory activity. |
| (2S,3S)-Voriconazole | Low to Negligible | The enantiomer of the inactive (2R,3R) diastereomer, also exhibiting poor binding characteristics. |
The profound difference in biological activity underscores the critical importance of stereoselective synthesis or efficient chiral separation in the manufacturing of voriconazole to ensure a pure and potent final drug product.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary molecular target of voriconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme catalyzes a crucial step in the biosynthesis of ergosterol, the main sterol component of fungal cell membranes. Ergosterol plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The (2R,3S)-enantiomer of voriconazole binds with high affinity to the active site of fungal CYP51. The triazole ring of voriconazole coordinates with the heme iron atom in the enzyme's active site, while the difluorophenyl and fluoropyrimidinyl moieties interact with surrounding amino acid residues. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters membrane permeability and fluidity, inhibits the activity of membrane-associated enzymes, and ultimately leads to the cessation of fungal growth and cell death.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of voriconazole.
Experimental Protocols
Stereoselective Synthesis and Chiral Separation of Voriconazole Isomers
The synthesis of the optically pure (2R,3S)-voriconazole is a significant challenge due to the presence of two adjacent stereocenters. Several strategies have been developed to achieve this, primarily involving either stereoselective synthesis or the separation of diastereomeric or enantiomeric mixtures.
Protocol for Chiral Separation of Voriconazole Enantiomers using High-Performance Liquid Chromatography (HPLC):
This protocol provides a general framework for the analytical separation of voriconazole enantiomers. Method optimization will be required based on the specific HPLC system and column used.
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol (B145695) or isopropanol) is typically employed. The ratio of these solvents is a critical parameter for achieving optimal separation and should be empirically determined.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is a common starting point.
-
Temperature: The column temperature is typically maintained at a constant value, for example, 25°C, to ensure reproducibility.
-
Detection: UV detection at a wavelength of 256 nm is suitable for voriconazole.
-
Sample Preparation: A solution of the voriconazole stereoisomeric mixture is prepared in a suitable solvent, such as the mobile phase, at a known concentration.
-
Injection and Analysis: A defined volume of the sample is injected onto the column, and the chromatogram is recorded. The retention times of the different stereoisomers will vary, allowing for their separation and quantification.
Caption: Workflow for Chiral HPLC Separation of Voriconazole Stereoisomers.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antifungal activity of each voriconazole stereoisomer is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Protocol for Broth Microdilution MIC Assay:
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is the standard medium for antifungal susceptibility testing of yeasts.
-
Drug Dilution Series: A series of twofold dilutions of each voriconazole stereoisomer is prepared in the test medium in a 96-well microtiter plate. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
Inoculum Preparation: The fungal isolate to be tested is grown on an appropriate agar (B569324) medium. A standardized suspension of the fungal cells is then prepared in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions and controls is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: After incubation, the plate is examined visually or read with a microplate reader to determine the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control). This concentration is the MIC.
Caption: Experimental Workflow for MIC Determination.
Conclusion
The stereochemistry of voriconazole is a determinant factor in its antifungal activity. The (2R,3S)-enantiomer is the sole contributor to the drug's potent inhibition of fungal lanosterol 14α-demethylase and its broad-spectrum clinical efficacy. The other three stereoisomers are essentially inactive. This stark difference in biological activity highlights the necessity of stringent stereochemical control during the synthesis and manufacturing of voriconazole. A thorough understanding of the structure-activity relationship of voriconazole's stereoisomers is crucial for the rational design of new, more effective, and safer triazole antifungal agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of such compounds. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of antifungal drug discovery.
References
- 1. Antifungal activity of the new azole UK-109, 496 (voriconazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Vibunazole pharmacokinetics and metabolism in vitro
An In-depth Technical Guide on the In Vitro Pharmacokinetics and Metabolism of Vibunazole (B1683049)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Upon conducting a comprehensive literature search, it has become evident that there is a significant lack of publicly available scientific data specifically detailing the in vitro pharmacokinetics and metabolism of This compound . The vast majority of search results and published literature refer to voriconazole (B182144) , a structurally similar but distinct triazole antifungal agent. Therefore, this guide cannot be constructed as requested due to the absence of specific data for this compound.
The scientific community has extensively studied voriconazole, and a wealth of information exists regarding its in vitro metabolic pathways, pharmacokinetic parameters, and the experimental protocols used for their determination. Should research on voriconazole be of interest, a detailed technical guide on that compound could be readily compiled.
For the purpose of illustrating the type of information that would be included in such a guide, and to provide a framework for any future research on this compound, a hypothetical outline and data representation based on typical in vitro drug metabolism studies are presented below.
Introduction
This compound is a triazole antifungal agent. Understanding its in vitro pharmacokinetics and metabolism is a critical step in the drug development process. This document would typically provide a comprehensive overview of the in vitro studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a focus on its metabolic stability and enzyme kinetics.
In Vitro Metabolism of this compound
This section would detail the metabolic fate of this compound in various in vitro systems.
Metabolic Stability
Metabolic stability assays are crucial for predicting the intrinsic clearance of a drug.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Incubation: this compound (e.g., 1 µM) would be incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Cofactor: The reaction would be initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots would be removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction would be stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples would be centrifuged, and the supernatant analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining would be plotted against time to determine the first-order elimination rate constant (k), and the in vitro half-life (t½) and intrinsic clearance (CLint) would be calculated.
Data Presentation:
| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | Data Not Available | Data Not Available |
| Rat Liver Microsomes | Data Not Available | Data Not Available |
| Human Hepatocytes | Data Not Available | Data Not Available |
Cytochrome P450 (CYP) Reaction Phenotyping
This identifies the specific CYP isozymes responsible for metabolizing this compound.
Experimental Protocol: CYP Reaction Phenotyping using Recombinant Human CYPs
-
Incubation: this compound would be incubated with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Analysis: The formation of this compound metabolites would be monitored by LC-MS/MS.
-
Inhibition Studies: Alternatively, incubations in HLM would be conducted in the presence of specific chemical inhibitors for each major CYP isozyme.
Data Presentation:
| CYP Isozyme | Relative Contribution to Metabolism (%) |
| CYP1A2 | Data Not Available |
| CYP2A6 | Data Not Available |
| CYP2C8 | Data Not Available |
| CYP2C9 | Data Not Available |
| CYP2C19 | Data Not Available |
| CYP2D6 | Data Not Available |
| CYP3A4 | Data Not Available |
Metabolite Identification
This involves characterizing the chemical structures of the metabolites formed.
Experimental Protocol: Metabolite Identification in Human Hepatocytes
-
Incubation: this compound would be incubated with pooled cryopreserved human hepatocytes for an extended period (e.g., up to 4 hours).
-
Analysis: Samples would be analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Enzyme Kinetics
This section would describe the determination of key kinetic parameters for the major metabolic pathways.
Experimental Protocol: Michaelis-Menten Kinetics
-
Incubation: A range of this compound concentrations would be incubated with HLM or recombinant CYPs.
-
Analysis: The rate of metabolite formation would be measured.
-
Data Fitting: The data would be fitted to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
Data Presentation:
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |
| CYP3A4 | Metabolite A | Data Not Available | Data Not Available |
| CYP2C19 | Metabolite B | Data Not Available | Data Not Available |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for determining the metabolic stability of this compound in human liver microsomes.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
While a detailed guide on the in vitro pharmacokinetics and metabolism of this compound cannot be provided at this time due to a lack of available data, the methodologies and data presentation formats outlined above provide a clear framework for how such an investigation would be conducted and reported. Further research is required to elucidate the ADME properties of this compound to support its potential clinical development. Researchers are encouraged to investigate the properties of this compound to fill this knowledge gap.
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Voriconazole
Introduction
Voriconazole (B182144) is a broad-spectrum, second-generation triazole antifungal agent used in the treatment of serious and invasive fungal infections.[1][2][3][4] It is particularly effective against species of Aspergillus and Candida, including some fluconazole-resistant strains.[2][3][5] Voriconazole is structurally related to fluconazole (B54011) and is available for both oral and intravenous administration.[4][6] These application notes provide detailed protocols for essential in vitro assays to determine the antifungal activity of Voriconazole against various fungal pathogens.
Mechanism of Action
Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase.[1][3][6] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[7][8] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[7][8]
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[1][3] This disruption of the cell membrane structure increases its permeability, inhibits fungal growth, and ultimately leads to cell death.[1][2][3][9] Voriconazole is highly selective for the fungal enzyme over its mammalian counterpart, which contributes to its therapeutic index.[6]
Data Presentation
Quantitative data from in vitro assays are crucial for evaluating the efficacy of Voriconazole. The following tables summarize typical Minimum Inhibitory Concentration (MIC) and time-kill assay parameters.
Table 1: Voriconazole Minimum Inhibitory Concentration (MIC) Ranges for Various Fungal Species
| Fungal Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Candida albicans | ≤0.03 - >8 | 0.125 - 1 | - |
| Candida glabrata | 0.03 - 8 | 0.125 | - |
| Candida krusei | 0.01 - >4 | 0.25 | - |
| Candida tropicalis | ≤0.03 - 4 | - | - |
| Aspergillus fumigatus | ≤0.03 - 2 | - | 1.0 |
| Aspergillus flavus | ≤0.03 - 2 | - | 1.0 |
| Aspergillus terreus | ≤0.03 - 2 | - | 2.0 |
| Fusarium solani | 0.25 - 8 | - | - |
| Scedosporium apiospermum | ≤0.03 - 1.0 | - | 1.0 |
Data compiled from multiple sources.[5][10][11][12] MIC values can vary based on testing methodology and geographical location of isolates.
Table 2: Pharmacodynamic Parameters from In Vitro Time-Kill Assays for Voriconazole
| Parameter | Description | Value (vs. Candida spp.) |
| Activity Type | Nature of antifungal effect | Fungistatic[13][14] |
| EC₅₀ | Concentration for 50% of maximal effect | ~0.8 - 3 times the MIC[15] |
| EC₉₀ | Concentration for 90% of maximal effect | ~2.3 - 3.3 times the MIC[15][16] |
| Concentration-Dependence | Relationship between drug concentration and rate of killing | Non-concentration-dependent[16] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A for yeasts.[10]
Objective: To determine the minimum inhibitory concentration (MIC) of Voriconazole that prevents the visible growth of a fungal isolate.
Materials:
-
Voriconazole powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
Sterile water or saline
-
Incubator (35°C)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of Voriconazole in DMSO.
-
Perform serial two-fold dilutions in RPMI 1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/mL in the microtiter plate wells.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension to a 0.5 McFarland turbidity standard using a spectrophotometer (at 530 nm).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.[10]
-
-
Assay Setup:
-
Add 100 µL of the appropriate Voriconazole dilution to each well of a 96-well plate.
-
Add 100 µL of the final fungal inoculum to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 48 hours.[10] For some slower-growing species, incubation may be extended.
-
-
Endpoint Determination:
-
Read the MIC endpoint after the specified incubation period.
-
For azoles like Voriconazole, the MIC is defined as the lowest drug concentration that produces a significant decrease in turbidity (approximately 50% reduction) compared to the growth control well.[17]
-
Protocol 2: Time-Kill Assay
Objective: To assess the rate and extent of the fungistatic or fungicidal activity of Voriconazole over time.
Materials:
-
Materials listed in Protocol 1
-
Culture tubes
-
Sterile water or saline for dilutions
-
Shaking incubator
Procedure:
-
Preparation:
-
Prepare a standardized fungal inoculum as described in the MIC protocol, but adjust the final concentration in larger tubes of RPMI 1640 to approximately 5 x 10⁴ to 1 x 10⁶ CFU/mL.[13]
-
Prepare tubes containing Voriconazole at various concentrations, typically multiples of the predetermined MIC (e.g., 0.25x, 1x, 4x, 16x MIC).[13] Include a drug-free growth control tube.
-
-
Incubation and Sampling:
-
Incubate all tubes in a shaking incubator at 35°C.
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of the collected aliquots in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 48 hours, or until colonies are clearly visible.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
-
Fungistatic activity is defined as a <3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum, while fungicidal activity is a ≥3-log₁₀ reduction.[16]
-
References
- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 2. amberlife.net [amberlife.net]
- 3. nbinno.com [nbinno.com]
- 4. Voriconazole - Wikipedia [en.wikipedia.org]
- 5. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voriconazole Treatment Induces a Conserved Sterol/Pleiotropic Drug Resistance Regulatory Network, including an Alternative Ergosterol Biosynthesis Pathway, in the Clinically Important FSSC Species, Fusarium keratoplasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of the Etest Method for Determining Voriconazole Susceptibilities of 312 Clinical Isolates of Candida Species by Using Three Different Agar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Fungicidal Activities of Voriconazole, Itraconazole, and Amphotericin B against Opportunistic Moniliaceous and Dematiaceous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of voriconazole activity against Candida albicans, C. glabrata, and C. parapsilosis isolates using time-kill methods validated by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Application Note: Quantification of Vibunazole Using a Novel High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Introduction
Vibunazole is a triazole antifungal agent with a chemical structure distinct from other agents in its class. Accurate and reliable quantification of this compound is crucial for preclinical and clinical development, including pharmacokinetic and toxicokinetic studies, as well as for quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the quantitative analysis of pharmaceuticals. This application note details a proposed RP-HPLC method for the determination of this compound in various matrices.
Proposed HPLC Method Parameters
The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. These parameters are based on methods for structurally related triazole antifungals and may require optimization for specific applications.
| Parameter | Proposed Condition |
| Chromatographic Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | UV at 255 nm (Requires experimental confirmation) |
| Column Temperature | 30°C |
| Internal Standard (IS) | A structurally similar and stable compound (e.g., another triazole antifungal not present in the sample) |
Experimental Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations. A typical range for a calibration curve could be 0.1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard in a similar manner.
-
Protein Precipitation: To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard at a known concentration.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered supernatant into the HPLC system.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of this compound and the internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Visualizations
Vibunazole Stock Solution: Preparation and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of vibunazole (B1683049) stock solutions for research and developmental purposes. This compound (also known as BAY N7133) is a triazole antifungal agent. Adherence to these guidelines is crucial for ensuring the stability, and reliable performance of this compound in experimental settings.
Physicochemical and Solubility Data
This compound is a white to off-white solid.[1] Proper solubilization and storage are critical for maintaining its chemical integrity and biological activity. The following tables summarize the key physicochemical properties and solubility of this compound.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 80456-55-9 |
| Molecular Formula | C₁₅H₂₀ClN₃O₂ |
| Molecular Weight | 309.79 g/mol |
| Appearance | White to off-white solid |
Table 2: Solubility of this compound [1]
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (322.80 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use newly opened solvent. |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (CAS 80456-55-9)
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.98 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 100 mM solution with 30.98 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Sterilization (Optional): If required for the experimental application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is essential to maintain the stability of this compound stock solutions.
Table 3: Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Protect from light | |
| Stock Solution in DMSO | -20°C | 1 month | Protect from light |
| -80°C | 6 months | Protect from light |
Key Recommendations:
-
Light Protection: this compound solutions should be protected from light during storage.[1] Use amber vials or wrap clear vials in aluminum foil.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting into single-use volumes is highly recommended.[1]
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may impact the solubility and stability of this compound. Use anhydrous DMSO and keep vials tightly sealed.[1]
Visualizations
The following diagrams illustrate the workflow for preparing a this compound stock solution and a decision-making process for solvent selection.
Caption: Workflow for the preparation of a this compound stock solution.
Caption: Decision tree for selecting a suitable solvent system for this compound.
Mechanism of Action
This compound is a triazole antifungal agent.[1] Like other azole antifungals, its mechanism of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to the inhibition of fungal growth and cell death.
References
Application Notes and Protocols for Voriconazole in Candida albicans Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole, a broad-spectrum triazole antifungal agent, is a critical tool in the management of invasive fungal infections, particularly those caused by Candida species.[1][2][3] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2][3][4] This disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth.[2][3] These application notes provide detailed protocols for assessing the in vitro activity of Voriconazole against Candida albicans, the most common causative agent of candidiasis.
Mechanism of Action of Voriconazole
Voriconazole targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The key enzyme inhibited by Voriconazole is lanosterol 14α-demethylase, encoded by the ERG11 gene. By binding to this enzyme, Voriconazole effectively blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in fungistatic activity against Candida species.[1][5]
Quantitative Data Summary
The following tables summarize the in vitro activity of Voriconazole against Candida albicans as reported in various studies. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. MIC50 and MIC90 values represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Table 1: Voriconazole MIC Distribution for Candida albicans
| Study Reference | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pfaller et al. | 8,619 | Not Reported | 0.007 | 0.03 |
| Clinical Trial Data | 1,681 | Not Reported | Not Reported | 0.25 |
| Arendrup et al. | Not specified | Not Reported | 0.016 | 0.03 |
Data compiled from multiple sources.[4][6]
Table 2: Comparative Efficacy of Voriconazole and Fluconazole against Candida albicans
| Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Voriconazole | 0.0078 | 2 |
| Fluconazole | 0.5 | 32 |
This table illustrates the generally lower MIC values of Voriconazole compared to Fluconazole against C. albicans isolates.[7]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Voriconazole against Candida albicans (Adapted from CLSI M27-A)
This protocol is based on the standardized method provided by the Clinical and Laboratory Standards Institute (CLSI) document M27-A for yeast susceptibility testing.[8]
Materials:
-
Candida albicans isolates
-
Voriconazole powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Vortex mixer
Procedure:
-
Preparation of Voriconazole Stock Solution:
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate.[11]
-
-
Microtiter Plate Inoculation:
-
Add 100 µL of the appropriate Voriconazole dilution to each well of a 96-well plate.
-
Add 100 µL of the prepared C. albicans inoculum to each well.[9]
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only) for each isolate.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24 to 48 hours.[12]
-
-
Endpoint Determination (MIC Reading):
-
Visual Reading: The MIC is the lowest concentration of Voriconazole that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the growth control.[9]
-
Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm). The MIC is the lowest drug concentration that results in a 50% reduction in growth compared to the control well.[10][12]
-
Protocol 2: Disk Diffusion Antifungal Susceptibility Testing of Voriconazole against Candida albicans
The disk diffusion method is a simpler alternative to broth microdilution for routine susceptibility testing.
Materials:
-
Candida albicans isolates
-
Voriconazole disks (1 µg)
-
Mueller-Hinton agar supplemented with 2% glucose and methylene (B1212753) blue
-
Sterile saline (0.85%)
-
Sterile cotton swabs
-
Incubator (35°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a saline suspension of C. albicans from a 24-hour culture, adjusted to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application:
-
Aseptically apply a Voriconazole disk to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around the disk.
-
Interpret the results based on established breakpoints (e.g., Susceptible: ≥17 mm; Susceptible-Dose Dependent: 14-16 mm; Resistant: ≤13 mm).[4]
-
References
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Voriconazole Activity against Candida albicans, C. glabrata, and C. parapsilosis Isolates Using Time-Kill Methods Validated by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Activity of the New Triazole Voriconazole (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Fungal Biofilm Disruption Studies Using Vibunazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. A biofilm is a structured community of fungal cells encapsulated in a self-produced extracellular matrix, which adheres to a surface. This complex architecture protects the fungal cells from the host immune system and antifungal agents. Vibunazole is a triazole antifungal agent that, like other azoles, inhibits the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3][4][5][6] The disruption of ergosterol synthesis leads to impaired cell membrane integrity and function, ultimately inhibiting fungal growth.[1][4] These application notes provide a comprehensive framework for evaluating the potential of this compound to disrupt pre-formed fungal biofilms. The protocols detailed below outline standardized in vitro methods for quantifying biofilm disruption and assessing the viability of the fungal cells within the biofilm.
Data Presentation
The effective evaluation of this compound's anti-biofilm activity requires precise quantification. The following tables provide a structured format for presenting key data points obtained from the experimental protocols. As specific data for this compound is not yet widely available, representative data for the related triazole, voriconazole, is included for illustrative purposes.
Table 1: Antifungal Susceptibility of Planktonic Fungal Cells
| Fungal Strain | This compound MIC (µg/mL) | Positive Control (e.g., Voriconazole) MIC (µg/mL) |
| Candida albicans (ATCC 90028) | Data to be determined | 0.03 - 0.25 |
| Candida glabrata (ATCC 2001) | Data to be determined | 0.03 - 8 |
| Aspergillus fumigatus (ATCC 204305) | Data to be determined | 0.25 - 2 |
| Clinical Isolate 1 | Data to be determined | Data to be determined |
| Clinical Isolate 2 | Data to be determined | Data to be determined |
MIC: Minimum Inhibitory Concentration
Table 2: this compound Activity Against Pre-formed Fungal Biofilms
| Fungal Strain | This compound MBEC₅₀ (µg/mL) | Positive Control (e.g., Voriconazole) MBEC₅₀ (µg/mL) | This compound MBEC₉₀ (µg/mL) | Positive Control (e.g., Voriconazole) MBEC₉₀ (µg/mL) |
| Candida albicans (ATCC 90028) | Data to be determined | >1024 | Data to be determined | >1024 |
| Candida glabrata (ATCC 2001) | Data to be determined | >1024 | Data to be determined | >1024 |
| Aspergillus fumigatus (ATCC 204305) | Data to be determined | >256 | Data to be determined | >256 |
| Clinical Isolate 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Clinical Isolate 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
MBEC: Minimum Biofilm Eradication Concentration (subscripts indicate 50% or 90% reduction in metabolic activity)
Signaling Pathway
The primary mechanism of action for triazole antifungals like this compound is the inhibition of the fungal cytochrome P450 enzyme, 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols provide a general framework for assessing the biofilm disruption potential of this compound. It is recommended to optimize these protocols for specific fungal strains and laboratory conditions.
Protocol 1: Fungal Biofilm Formation
This protocol describes the formation of a mature fungal biofilm in a 96-well microtiter plate.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well flat-bottomed polystyrene microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: From a fresh culture plate, inoculate a single colony of the fungal strain into a suitable liquid growth medium.
-
Incubate overnight at 37°C with shaking.
-
Harvest the cells by centrifugation, wash with sterile PBS, and resuspend in the appropriate growth medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
Biofilm Formation: Add 100 µL of the adjusted fungal cell suspension to each well of a 96-well microtiter plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
Caption: Workflow for fungal biofilm formation.
Protocol 2: Biofilm Disruption Assay
This protocol outlines the treatment of the pre-formed biofilm with this compound.
Materials:
-
96-well plate with pre-formed fungal biofilms (from Protocol 1)
-
This compound stock solution
-
Positive control antifungal agent (e.g., Voriconazole)
-
Sterile growth medium
-
Sterile PBS
Procedure:
-
Preparation of Treatment Plate: Prepare serial dilutions of this compound and the positive control in the growth medium in a separate 96-well plate.
-
Washing: Carefully remove the medium from the biofilm plate, avoiding disruption of the biofilm. Wash each well twice with sterile PBS to remove non-adherent cells.
-
Treatment: Add 100 µL of the prepared drug dilutions to the corresponding wells of the biofilm plate. Include wells with drug-free medium as a negative control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
Protocol 3: Quantification of Biofilm Disruption
Two common methods for quantifying biofilm disruption are Crystal Violet (CV) staining for biomass and the XTT assay for metabolic activity.
A. Crystal Violet (CV) Staining for Biomass Quantification
Materials:
-
0.1% Crystal Violet solution
-
95% Ethanol (B145695) or 33% Acetic Acid
-
Microplate reader
Procedure:
-
Washing: After the treatment period, remove the medium and wash the wells twice with sterile PBS.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the water runs clear.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the destaining solution to a new flat-bottomed 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
B. XTT Assay for Metabolic Activity Quantification
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution
-
Menadione solution
-
Microplate reader
Procedure:
-
Washing: Following the treatment period, wash the biofilms twice with PBS.
-
XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use according to the manufacturer's instructions.
-
Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.
-
Quantification: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the cells within the biofilm.
Caption: Quantification of biofilm disruption.
Conclusion
These application notes and protocols provide a robust starting point for investigating the efficacy of this compound against fungal biofilms. By following these standardized methods, researchers can generate reliable and reproducible data to characterize the anti-biofilm properties of this novel triazole antifungal agent. Further studies may be warranted to explore the specific molecular mechanisms by which this compound disrupts the biofilm matrix and affects the viability of embedded fungal cells.
References
- 1. Voriconazole - BioPharma Notes [biopharmanotes.com]
- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voriconazole: MedlinePlus Drug Information [medlineplus.gov]
- 4. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Vibunazole in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Vibunazole in murine models, including its pharmacokinetic profile, efficacy against systemic candidiasis, and detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies involving this antifungal agent.
Pharmacokinetic and Efficacy Data of this compound in Mice
This compound, an oral triazole antimycotic, has been evaluated in murine models to determine its pharmacokinetic properties and therapeutic efficacy. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice After Oral Administration
| Dosage | Administration Route | Peak Plasma Concentration (Cmax) | Plasma Half-life (t½) | Notes |
| 25 mg/kg | Oral (aqueous suspension) | 14 to 16 mg/L | 4.8 hours (single dose) | After the fifth dose, the half-life decreased to 1.2 hours, suggesting enzyme induction. |
Table 2: Efficacy of this compound in a Murine Model of Systemic Candidosis
| Dosage | Treatment Start | Outcome |
| 25 mg/kg/day | Day after infection | Ineffective at prolonging survival. |
| 50 mg/kg/day | Day after infection | Prolonged survival compared to controls. |
| 100 mg/kg/day | Day after infection | Prolonged survival compared to controls. |
| 200 mg/kg/day | Day after infection | Protective against mortality. |
| 10-200 mg/kg/day | Day 4 after infection | Ineffective at prolonging survival. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo administration of this compound in a murine model of systemic candidiasis.
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable aqueous suspension of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% methylcellulose (B11928114) in sterile water or 4% polyethylene (B3416737) glycol 400 (PEG 400) in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile magnetic stir bar and stir plate
-
Homogenizer (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume. For example, to prepare a 10 mg/mL suspension, weigh out 100 mg of this compound for a final volume of 10 mL.
-
Prepare the vehicle:
-
For 0.5% methylcellulose: Gradually add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until fully dissolved.
-
For 4% PEG 400: Add 4 mL of PEG 400 to 96 mL of sterile water and mix thoroughly.
-
-
Prepare the this compound suspension:
-
Place the weighed this compound powder in a sterile conical tube.
-
Add a small volume of the chosen vehicle and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
For a more uniform suspension, use a magnetic stir bar and stir for at least 30 minutes or use a homogenizer.
-
-
Storage: Store the suspension at 4°C and protect from light. Shake well before each use. It is recommended to prepare the suspension fresh on the day of the study.
Protocol 2: Murine Model of Systemic Candidiasis
Objective: To establish a systemic Candida albicans infection in mice via intravenous injection.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates and broth
-
Sabouraud dextrose agar plates
-
Sterile phosphate-buffered saline (PBS) or saline
-
Hemocytometer or spectrophotometer
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Inoculum Preparation:
-
Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS or saline, and resuspend in sterile PBS or saline.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm.
-
Adjust the cell suspension to the desired concentration (e.g., 2.5 x 10^5 cells/mL in a 0.1 mL injection volume for an inoculum of 2.5 x 10^4 cells/mouse).
-
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Restrain the mouse and disinfect the tail with an alcohol wipe.
-
Inject 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of infection, such as weight loss, ruffled fur, lethargy, and hunched posture.
-
Record survival data.
-
At predetermined time points, mice can be euthanized to determine fungal burden in target organs (e.g., kidneys, brain, spleen) by homogenizing the tissues and plating serial dilutions on Sabouraud dextrose agar.
-
Protocol 3: In Vivo Efficacy Study of this compound
Objective: To evaluate the efficacy of this compound in treating systemic candidiasis in mice.
Materials:
-
Infected mice (as per Protocol 2)
-
Prepared this compound suspension (as per Protocol 1)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Animal Grouping: Randomly assign infected mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
Drug Administration:
-
Begin treatment at the desired time point post-infection (e.g., 2 hours or 24 hours).
-
Administer the this compound suspension or vehicle control orally via gavage. The volume is typically 0.1-0.2 mL per mouse, depending on the mouse's weight and the desired dosage.
-
Continue treatment for a predetermined duration (e.g., 7-14 days), administering the drug once or twice daily.
-
-
Data Collection:
-
Monitor and record survival rates for each group.
-
At the end of the study or at specific time points, euthanize a subset of mice from each group.
-
Harvest target organs (kidneys, etc.), homogenize, and plate serial dilutions to determine the fungal burden (Colony Forming Units per gram of tissue).
-
-
Data Analysis:
-
Compare survival curves between treatment groups using the log-rank (Mantel-Cox) test.
-
Compare fungal burdens between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Application Notes and Protocols for Voriconazole (Vibunazole) Susceptibility Testing of Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole (B182144), a second-generation triazole antifungal, is a critical agent in the treatment of invasive aspergillosis, caused predominantly by Aspergillus fumigatus. As with other azoles, its mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[1][2][3] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2] The emergence of azole resistance in A. fumigatus necessitates standardized susceptibility testing to guide clinical therapy and support the development of new antifungal agents. These application notes provide detailed protocols for determining the in vitro susceptibility of A. fumigatus to voriconazole, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: In Vitro Activity of Voriconazole against Aspergillus fumigatus
The following table summarizes the minimum inhibitory concentration (MIC) data for voriconazole against clinical isolates of Aspergillus fumigatus from various studies. These values are essential for interpreting susceptibility and resistance patterns.
| Study Reference/Year | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Murphy et al. | Not Specified | <0.03 - 0.5 | Not Reported | 0.25 |
| Pfaller et al. (2002) | 376 | Not Specified | Not Reported | Not Reported |
| Albarrag et al. (2011) | Not Specified | >4 (for resistant strains) | Not Reported | Not Reported |
| Mavridou et al. (2010) | 61 | 0.12 - 4 | 0.5 | 1 |
| van der Linden et al. (2018) | 363 | 0.031 - 16 | Not Reported | Not Reported |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates, respectively. The interpretive criteria for voriconazole susceptibility against A. fumigatus may vary slightly by institution and over time, but generally, isolates with an MIC of ≤1 µg/mL are considered susceptible.
Signaling Pathway: Ergosterol Biosynthesis and the Action of Voriconazole
Voriconazole targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The diagram below illustrates the key steps in this pathway and the point of inhibition by voriconazole.
Caption: Ergosterol biosynthesis pathway in A. fumigatus and voriconazole's inhibitory action.
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for Aspergillus fumigatus (Adapted from CLSI M38-A2 and EUCAST)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of voriconazole against A. fumigatus using the broth microdilution method.
Materials:
-
Aspergillus fumigatus isolate(s) for testing
-
Potato Dextrose Agar (PDA) plates
-
Sterile saline with 0.05% Tween 80
-
RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS
-
Voriconazole powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, 96-well microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
Procedure:
-
Preparation of Voriconazole Stock Solution:
-
Dissolve voriconazole powder in DMSO to a concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Inoculum:
-
Culture the A. fumigatus isolate on a PDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁵ to 5 x 10⁵ CFU/mL using a spectrophotometer (by measuring optical density) or a hemocytometer.
-
-
Microdilution Plate Preparation:
-
Prepare serial twofold dilutions of voriconazole in RPMI-1640 medium in the 96-well microtiter plate. The final concentration range should typically be 0.03 to 16 µg/mL.
-
Add 100 µL of the appropriate voriconazole dilution to each well.
-
Add 100 µL of the adjusted conidial suspension to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 48 hours.
-
-
Reading and Interpretation of Results:
-
Visually read the MIC endpoint. The MIC is the lowest concentration of voriconazole that causes complete inhibition of growth as compared to the growth control well.
-
Experimental Workflow Diagram
Caption: Workflow for broth microdilution susceptibility testing of A. fumigatus.
Mechanisms of Azole Resistance in Aspergillus fumigatus
Resistance to voriconazole and other azoles in A. fumigatus is a growing concern. The primary mechanisms of resistance are:
-
Target Site Modification: Mutations in the cyp51A gene, which encodes the target enzyme 14α-lanosterol demethylase, can reduce the binding affinity of azole drugs. Tandem repeats in the promoter region of cyp51A can also lead to its overexpression.
-
Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the antifungal drug out of the fungal cell, reducing its intracellular concentration.
Logical Relationship of Resistance Mechanisms
Caption: Key mechanisms leading to azole resistance in A. fumigatus.
Conclusion
Standardized susceptibility testing of Aspergillus fumigatus against voriconazole is crucial for effective patient management and for monitoring the emergence of resistance. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals. Adherence to established methodologies, such as those from CLSI and EUCAST, ensures the generation of reliable and comparable data, which is fundamental to both clinical and research endeavors in medical mycology.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Azole Antifungals
Disclaimer: Information and protocols provided in this technical support center are primarily based on studies conducted with Voriconazole (B182144), a structurally similar analogue to Vibunazole. Due to the limited availability of public data on this compound, these guidelines serve as a foundational resource. Researchers are advised to adapt and optimize these methodologies for this compound-specific applications.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of azole antifungals like this compound and Voriconazole.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of this compound/Voriconazole critical for research and development?
Improving the aqueous solubility of poorly soluble drugs like this compound and Voriconazole is essential for enhancing their bioavailability.[1][2][3] For a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids.[1][2] Low aqueous solubility leads to poor dissolution, resulting in low and variable drug absorption, which can diminish therapeutic efficacy.[1][2] By increasing solubility, researchers can achieve more consistent and effective drug delivery.
Q2: What are the primary strategies for enhancing the solubility of poorly soluble drugs like Voriconazole?
Several effective strategies can be employed to improve the solubility of poorly water-soluble drugs. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution rates.[2][4][5][6] This technique often transforms the crystalline drug into a more soluble amorphous state.[4]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with improved aqueous solubility.[3][7][8][9]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which in turn enhances the dissolution rate according to the Noyes-Whitney equation.[10]
-
Use of Co-solvents: The addition of a water-miscible solvent in which the drug has higher solubility can increase the overall solubility of the drug in an aqueous solution.
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
The selection of an appropriate strategy depends on several factors, including the physicochemical properties of the drug, the desired dosage form, and the intended route of administration.[11] For oral formulations, solid dispersions and cyclodextrin complexation are widely used. For parenteral formulations, co-solvents and cyclodextrins are common choices. A preliminary screening of different methods is often recommended to identify the most effective approach.
Troubleshooting Guides
Issue 1: Low Solubility Enhancement with Solid Dispersions
| Potential Cause | Troubleshooting Step |
| Incompatible Polymer | Screen a variety of hydrophilic polymers such as Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), Soluplus®, and Kollidon® VA64. The choice of polymer can significantly impact solubility enhancement.[4] |
| Incorrect Drug-to-Carrier Ratio | Optimize the drug-to-carrier ratio. Studies on Voriconazole have shown that ratios of 1:5 (drug:carrier) can be effective.[2][6] |
| Inefficient Preparation Method | Experiment with different preparation methods for solid dispersions, such as solvent evaporation, hot-melt extrusion, or kneading.[2][5][6] Hot-melt extrusion, for example, can effectively convert the drug to an amorphous state, enhancing solubility.[4] |
| Drug Recrystallization | Characterize the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug.[4] The presence of crystalline drug will limit solubility enhancement. |
Issue 2: Poor Complexation Efficiency with Cyclodextrins
| Potential Cause | Troubleshooting Step |
| Wrong Type of Cyclodextrin | Evaluate different types of cyclodextrins. For Voriconazole, modified β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) have shown significant solubilizing effects.[7][8] |
| Suboptimal pH of the Solution | The complexation efficiency can be pH-dependent. Determine the optimal pH for complex formation. |
| Insufficient Mixing/Incubation Time | Ensure adequate time and appropriate mixing conditions (e.g., sonication, stirring) for the formation of the inclusion complex. |
| Inappropriate Preparation Method | Compare different preparation methods such as physical mixing, kneading, co-evaporation, and spray-drying. Spray-drying has been shown to produce highly soluble Voriconazole-cyclodextrin complexes.[8][12] |
Experimental Protocols
Protocol 1: Preparation of Voriconazole Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a Voriconazole solid dispersion using a hydrophilic carrier.
Materials:
-
Voriconazole
-
Polyvinylpyrrolidone (PVP) K30
-
Rotary evaporator
-
Water bath
Procedure:
-
Accurately weigh Voriconazole and PVP K30 in a 1:5 ratio.
-
Dissolve both the drug and the carrier in a sufficient volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry, thin film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Collect the solid dispersion and store it in a desiccator.
Protocol 2: Preparation of Voriconazole-Cyclodextrin Inclusion Complex by Spray Drying
This protocol outlines the preparation of a Voriconazole inclusion complex with HP-β-CD.
Materials:
-
Voriconazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Spray dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add Voriconazole to the HP-β-CD solution while stirring continuously. Molar ratios can be varied to find the optimal complexation.
-
Continue stirring until a clear solution is obtained, indicating the formation of the inclusion complex.
-
Set the parameters of the spray dryer (e.g., inlet temperature, feed rate, aspiration).
-
Feed the aqueous solution of the complex into the spray dryer.
-
Collect the fine powder of the Voriconazole-HP-β-CD inclusion complex.
-
Store the product in a cool, dry place.
Protocol 3: Quantification of Voriconazole in Aqueous Solution using HPLC-UV
This protocol provides a method for determining the concentration of Voriconazole in aqueous samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 x 100mm, 5µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of Voriconazole in methanol. From the stock solution, prepare a series of standard solutions of known concentrations by diluting with the mobile phase.
-
Sample Preparation: Dilute the aqueous sample containing Voriconazole with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of Voriconazole in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Solubility of Voriconazole with Different Carriers.
| Carrier | Drug:Carrier Ratio | Solubility (mg/mL) | Fold Increase |
| None | - | ~0.5[13] | - |
| Gelucire® 44/14 | 1:5 | - | - |
| Poloxamer 188 | 1:5 | - | - |
| PVP K30 | 1:5 | - | - |
| HP-β-CD | - | - | - |
| SBE-β-CD | - | Significantly enhanced[7] | - |
| PEG 4000 & PEG 6000 | - | 30.68[13] | ~61 |
Note: Specific solubility values for some carriers were not available in the searched literature, but studies indicated significant enhancement.
Table 2: In Vitro Dissolution of Voriconazole from Solid Dispersions.
| Formulation | Carrier | Drug:Carrier Ratio | % Drug Release after 120 min |
| Pure Voriconazole | - | - | < 20% |
| Solid Dispersion (Kneading) | Carboxymethyl Tamarind Gum | - | 100%[5][14] |
| Solid Dispersion | Gelucire® 44/14 | 1:5 | ~100% (within 75 min)[2] |
| Solid Dispersion | Poloxamer 188 | 1:5 | ~100% (within 90 min)[2] |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the solubility of poorly soluble drugs.
Caption: Troubleshooting logic for addressing low solubility enhancement.
References
- 1. tpcj.org [tpcj.org]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing voriconazole solubility via hot melt extrusion for tablets [wisdomlib.org]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spray-dried voriconazole-cyclodextrin complexes: solubility, dissolution rate and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. QbD Driven Solid Dispersion Development for Enhanced Solubility and Dissolution of BCS Class II Drug: Voriconazole as a Model Drug - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 14. imsear.searo.who.int [imsear.searo.who.int]
Technical Support Center: Troubleshooting Vibunazole (Voriconazole) Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering stability issues with Vibunazole (assumed to be Voriconazole) in solution. The following information is curated to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Voriconazole (B182144) and how does it affect its stability?
Voriconazole has a low aqueous solubility, with a maximum reported solubility of approximately 2.7 mg/mL in acidic conditions (pH 1.2).[1][2][3] This poor solubility can contribute to challenges in formulation and may impact its stability in aqueous solutions.[1][2] The intravenous formulation of Voriconazole includes a solubilizing agent, sulfobutyl ether β-cyclodextrin sodium (SBECD), to overcome this issue.[4][5]
Q2: What are the primary degradation pathways for Voriconazole in solution?
The primary degradation pathway for Voriconazole in aqueous solution is hydrolysis.[6][7] It is particularly susceptible to degradation in alkaline (basic) conditions.[8][9] Exposure to UVC radiation (254 nm) and elevated temperatures (60°C) can also lead to significant degradation.[9] The major degradation product has been identified as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[9]
Q3: How should I store Voriconazole solutions to ensure stability?
For reconstituted Voriconazole solutions, the manufacturer recommends storage at 2°C to 8°C for no more than 24 hours.[5][10] However, studies have shown that stability can be extended under specific conditions. For instance, a 1% (10 mg/mL) ophthalmic solution was found to be stable for at least 30 days when stored at either +4°C or room temperature, with no significant degradation caused by light exposure.[11] For intravenous infusion solutions in PVC bags, stability is greater at 4°C compared to room temperature.[5][10]
Q4: Does the type of container affect the stability of Voriconazole solutions?
Yes, the container material can influence the stability of Voriconazole solutions. Some studies suggest that Voriconazole may be sorbed by PVC bags, which could lead to a decrease in the drug concentration over time.[5][10]
Troubleshooting Guide
Problem: I am observing precipitation in my Voriconazole solution.
-
Question: What is the concentration of your Voriconazole solution and the pH of the solvent?
-
Answer: Voriconazole has low aqueous solubility, especially in neutral to alkaline conditions.[2][6] If the concentration of your solution exceeds its solubility at the given pH, precipitation can occur. Consider lowering the concentration or adjusting the pH to be more acidic (e.g., pH 1.2) to increase solubility.[2]
-
-
Question: Are you using a solubilizing agent?
Problem: My Voriconazole solution is losing potency over time.
-
Question: How are you storing your solution (temperature, light exposure)?
-
Answer: Voriconazole is more stable at refrigerated temperatures (2-8°C).[5][10] While some formulations have shown stability at room temperature, degradation is generally faster at higher temperatures.[9][10][11] Although some studies indicate good photostability, it is best practice to protect solutions from light unless stability under such conditions has been confirmed for your specific formulation.[11]
-
-
Question: What is the pH of your solution?
-
Question: What is the composition of your solution and the container type?
Quantitative Data Summary
Table 1: Stability of Voriconazole Infusion Solutions in PVC Bags
| Concentration | Diluent | Storage Temperature | Stability (Time to >90% Drug Remaining) | Reference |
| 0.5 mg/mL | 0.9% Sodium Chloride | 4°C | 11 days | [10] |
| 0.5 mg/mL | 5% Dextrose | 4°C | 9 days | [10] |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature | < 2 days | [10] |
| 0.5 mg/mL | 5% Dextrose | Room Temperature | < 2 days | [10] |
| 2 mg/mL | 0.9% Sodium Chloride | 4°C or 25°C | 8 days | [12] |
| 2 mg/mL | 5% Dextrose | 4°C | 6 days | [12] |
| 2 mg/mL | 5% Dextrose | 25°C | 4 days | [12] |
Table 2: Solubility of Voriconazole in Different Media
| Medium | pH | Solubility | Reference |
| Aqueous | Room Temperature | 0.5 mg/mL | [6][7] |
| Acidic Conditions | 1.2 | 2.7 mg/mL | [2] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Voriconazole
This protocol is a representative method for assessing the stability of Voriconazole in solution, based on several published studies.[8][13][14]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Hypersil C18, 250x4.6 mm, 5 µm).[13]
-
Mobile Phase: Acetonitrile (B52724) and water (40:60, v/v) or a buffered mobile phase such as 0.05 M disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 5.5) and acetonitrile (1:1, v/v).[8][13]
-
Injection Volume: 20 µL.[14]
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of Voriconazole in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the mobile phase to a known concentration (e.g., 15 µg/mL).
-
Sample Solution: Dilute the Voriconazole solution under investigation with the mobile phase to fall within the linear range of the assay.
-
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 3 N HCl) at room temperature.[14]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 30% H₂O₂).
-
Thermal Degradation: Expose the drug solution to elevated temperatures (e.g., 60°C).[9]
-
Photodegradation: Expose the drug solution to UV light.[9]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent Voriconazole peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Visualizations
Caption: Troubleshooting workflow for this compound (Voriconazole) instability.
Caption: Primary degradation pathway of this compound (Voriconazole).
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of invasive fungal infections: stability of voriconazole infusion solutions in PVC bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and Stability of Voriconazole Eye Drop Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencescholar.us [sciencescholar.us]
Technical Support Center: Optimizing Vibunazole Dosage for In Vivo Animal Studies
Disclaimer: Information regarding "Vibunazole" is limited in the public domain. This guide has been developed using data for Voriconazole (B182144) , a structurally and functionally similar broad-spectrum triazole antifungal agent. The principles and methodologies presented here are intended to serve as a robust starting point for researchers working with novel triazole antifungals like this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound (using Voriconazole as a proxy) dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (as represented by Voriconazole)?
A1: this compound, like other triazole antifungals, acts by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the fungal cell membrane's integrity and function, ultimately inhibiting fungal growth.[1][3]
Q2: How is this compound (as represented by Voriconazole) metabolized?
A2: Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes.[2][4][5][6] The major enzymes involved are CYP2C19, CYP3A4, and CYP2C9.[2][4][5][6] The primary metabolite is Voriconazole N-oxide, which has minimal antifungal activity.[4][5] Genetic polymorphisms in CYP2C19 can lead to significant variability in drug metabolism and exposure between individuals and potentially across different animal species.[5][7][8]
Q3: What are the key pharmacokinetic parameters to consider when designing an in vivo study?
A3: Key pharmacokinetic (PK) parameters include:
-
Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation. Oral bioavailability of Voriconazole is generally high (over 90%) in many species, which allows for flexible dosing routes.[6][9]
-
Maximum Plasma Concentration (Cmax) : The highest concentration of the drug in the blood after administration.
-
Time to Maximum Plasma Concentration (Tmax) : The time it takes to reach Cmax.
-
Elimination Half-life (t½) : The time required for the drug concentration in the body to be reduced by half.
-
Area Under the Curve (AUC) : The total drug exposure over time. The free-drug AUC to Minimum Inhibitory Concentration (MIC) ratio (fAUC/MIC) is a key pharmacodynamic (PD) parameter for predicting efficacy.[6][10]
Q4: What is the target therapeutic range for Voriconazole in plasma?
A4: While the therapeutic range can be species and pathogen-dependent, for many fungal infections, trough plasma concentrations of 1-2 µg/mL are associated with optimal outcomes in clinical settings.[10] For Aspergillus spp., a therapeutic range of 2-6 µg/mL has been suggested in humans.[11] Exceeding the upper limit of this range can increase the risk of toxicity.
Troubleshooting Guide
Problem 1: Lack of Efficacy at the Initial Dose
| Possible Cause | Troubleshooting Steps |
| Sub-therapeutic Plasma Concentrations | 1. Verify Dose Calculation and Administration: Double-check all calculations, including animal body weight and dosing volume. Ensure proper administration technique (e.g., correct gavage placement, complete intravenous injection). 2. Pharmacokinetic (PK) Analysis: If possible, collect blood samples at several time points post-dosing to determine key PK parameters (Cmax, Tmax, AUC). Compare these values to published data for the animal model. 3. Increase Dose or Dosing Frequency: Based on PK data or if PK analysis is not feasible, consider a dose escalation study. Alternatively, if the drug has a short half-life, increasing the dosing frequency (e.g., from once to twice daily) may maintain plasma concentrations above the MIC for a longer period. |
| High Minimum Inhibitory Concentration (MIC) of the Fungal Strain | 1. In Vitro Susceptibility Testing: Perform broth microdilution or other standardized methods to determine the MIC of the specific fungal isolate being used in the study.[12][13] 2. Adjust Dose Based on MIC: The required drug exposure (AUC) is directly related to the MIC. A higher MIC will necessitate a higher dose to achieve the target AUC/MIC ratio.[14][15] |
| Poor Oral Bioavailability in the Chosen Animal Model | 1. Switch to Parenteral Administration: If using oral administration, switch to an intravenous (IV) or intramuscular (IM) route to ensure 100% bioavailability and establish a baseline for efficacy.[16] 2. Formulation Optimization: For oral dosing, ensure the formulation is appropriate for the species. Consider factors like pH, solubility, and the use of appropriate vehicles. |
Problem 2: Signs of Toxicity in Study Animals
| Possible Cause | Troubleshooting Steps |
| Drug Overexposure (High Plasma Concentrations) | 1. Observe for Clinical Signs: Monitor animals for signs of toxicity, which for Voriconazole can include lethargy, anorexia, weakness, ataxia, and neurological signs like seizures.[11] 2. Reduce the Dose: If toxicity is observed, reduce the dose in subsequent cohorts. A 25-50% dose reduction is a reasonable starting point. 3. Measure Plasma Concentrations: If possible, measure trough plasma concentrations to confirm if they are above the known toxic threshold for the species. In some species, concentrations above 6 µg/mL are associated with toxicity.[11] 4. Evaluate Liver Function: Voriconazole can cause hepatotoxicity.[17][18] Monitor liver enzymes (e.g., ALT, AST) from blood samples. |
| Species-Specific Sensitivity | 1. Review Literature: Conduct a thorough literature search for toxicity data of triazole antifungals in the specific animal model. Some species may be more sensitive than others. For example, certain reptile and penguin species have shown sensitivity to Voriconazole.[11][19] 2. Consider a Different Animal Model: If the chosen species is particularly sensitive, it may be necessary to switch to a more tolerant model. |
| Drug-Drug Interactions | 1. Review Concomitant Medications: If animals are receiving other medications, check for potential interactions. Voriconazole is a substrate and inhibitor of several CYP enzymes and can interact with many other drugs.[9][18] |
Problem 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | 1. Standardize Procedures: Ensure all technicians are using the exact same, standardized procedure for dose preparation and administration. 2. Use Appropriate Equipment: Utilize calibrated pipettes and syringes to ensure accurate dosing volumes. |
| Genetic Polymorphisms in Metabolic Enzymes | 1. Use Genetically Homogenous Animal Strains: Whenever possible, use inbred strains of animals to minimize genetic variability in drug metabolism. The metabolism of Voriconazole is significantly influenced by CYP2C19 polymorphisms.[5][7][8] 2. Increase Group Size: A larger number of animals per group can help to account for inter-individual variability and increase the statistical power of the study. |
| Effect of Food on Oral Absorption | 1. Standardize Fasting/Feeding Schedule: The presence of food can affect the absorption of orally administered drugs. Standardize the time of dosing relative to feeding across all animals. For Voriconazole, administration on an empty stomach is often recommended to enhance absorption.[18] |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of Voriconazole in Various Animal Species
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (F%) | Reference |
| Nursehound Shark | 4 mg/kg IM | 3.00 ± 0.23 | 1.08 ± 0.15 | 4.27 ± 1.04 | 47.31 ± 8.69 | [16] |
| Nursehound Shark | 4 mg/kg IV | - | - | 7.94 ± 0.49 | - | [16] |
| Undulate Skate | 4 mg/kg IM | 2.98 ± 0.28 | 1.33 ± 0.17 | - | 64.67 ± 11.47 | [20] |
| Undulate Skate | 4 mg/kg IV | - | - | 11.18 ± 1.32 | - | [20] |
| Guinea Pig | 20 mg/kg/day PO | 0.9 - 2.0 (unbound) | - | - | - | [21][22] |
| Cat | 6 mg/kg PO | 2.2 | - | 40.5 | - | [19] |
| Dog | 6 mg/kg PO | 3.07 | - | 3.13 | - | [19] |
Table 2: Reported Efficacy and Toxicity Data for Voriconazole in Animal Models
| Species | Infection Model | Effective Dose | Observed Toxicity / NOAEL * | Reference |
| Guinea Pig | Dermatophytosis (M. canis) | 20 mg/kg/day PO for 12 days resulted in significant clinical and mycological improvement. | Not specified in the study. | [21][22] |
| Sprague-Dawley Rat | (Toxicity Study) | Not Applicable | NOAEL for long-term administration was 60 mg/kg/day IV. Liver was identified as the target organ for toxicity. | [17] |
| Penguin (various) | (Case Series) | Not Applicable | Plasma concentrations > 8.12 µg/mL associated with clinical signs of toxicity (anorexia, lethargy, ataxia, seizures). | [11] |
| Mouse | Disseminated Aspergillosis (A. flavus) | Dose-dependent improvement in survival, with 40 mg/kg showing high efficacy. | Not specified in the study. | [23] |
*NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Protocol 1: Preparation of Voriconazole for Oral Administration
-
Materials: Voriconazole powder, appropriate vehicle (e.g., sterile water for injection, 0.5% methylcellulose), calibrated balance, mortar and pestle (if needed), magnetic stirrer and stir bar, graduated cylinder, storage container.
-
Calculation: Determine the required concentration of the dosing solution based on the highest dose to be administered and a standard dosing volume (e.g., 5 or 10 mL/kg).
-
Preparation: a. Weigh the required amount of Voriconazole powder accurately. b. If necessary, triturate the powder in a mortar and pestle to a fine consistency. c. In a suitable container, add a small amount of the vehicle to the powder to create a paste. d. Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer. e. Stir for a sufficient time (e.g., 15-30 minutes) to ensure a homogenous suspension. f. Store the preparation according to the manufacturer's recommendations (typically refrigerated and protected from light). Ensure to re-suspend thoroughly before each use.
Protocol 2: In Vivo Dose-Ranging Efficacy Study in a Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompromised mice (e.g., cyclophosphamide-induced neutropenia).
-
Infection: Inject a standardized inoculum of Candida albicans (e.g., 1 x 10^5 CFU) intravenously via the lateral tail vein.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose, PO)
-
This compound Low Dose (e.g., 10 mg/kg, PO, once daily)
-
This compound Mid Dose (e.g., 20 mg/kg, PO, once daily)
-
This compound High Dose (e.g., 40 mg/kg, PO, once daily)
-
-
Dosing: Begin treatment 24 hours post-infection and continue for a predetermined period (e.g., 7 days).
-
Monitoring:
-
Record animal body weight and clinical signs of illness daily.
-
At the end of the study, euthanize the animals.
-
-
Efficacy Readout:
-
Aseptically remove target organs (e.g., kidneys).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar).
-
Incubate plates and count the number of colony-forming units (CFU).
-
Express the results as log10 CFU per gram of tissue.
-
-
Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound (a triazole antifungal).
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals [mdpi.com]
- 9. Voriconazole - Wikipedia [en.wikipedia.org]
- 10. Antifungal drug dosing adjustment in critical patients with invasive fungal infections - Pyrpasopoulou - Journal of Emergency and Critical Care Medicine [jeccm.amegroups.org]
- 11. VORICONAZOLE TOXICITY IN MULTIPLE PENGUIN SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of voriconazole in a dynamic in vitro model of invasive pulmonary aspergillosis: implications for in vitro susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Toxicity studies for the use of prodrug of voriconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. amberlife.net [amberlife.net]
- 19. Updates on antifungal pharmacotherapy in elasmobranchs: pharmacokinetics of 4 mg/kg voriconazole after IM and IV administration in undulate skates (Raja undulata) maintained under human care - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Voriconazole in the Undulate Ray (Raja undulata) - IAAAM 2024 - VIN [vin.com]
- 21. In vivo efficacy and pharmacokinetics of voriconazole in an animal model of dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacodynamics of Voriconazole against Wild-Type and Azole-Resistant Aspergillus flavus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vibunazole Synthesis and Purification
Disclaimer: The following troubleshooting guide is based on challenges reported for Voriconazole (B182144), a structurally similar and well-documented triazole antifungal. These methodologies and solutions are expected to be highly relevant for the synthesis and purification of Vibunazole and related analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities encountered during this compound synthesis?
A1: During the synthesis of this compound and related triazole antifungals, several types of impurities can arise. The most common include:
-
Positional Isomers: These can form if the starting materials, such as difluorobenzene, contain other positional isomers (e.g., 1,2- or 1,4-difluorobenzene (B165170) instead of the desired 1,3-difluorobenzene). These isomers may have very similar physical properties to the final product, making them difficult to remove.[1]
-
Desfluoro Impurities: The loss of a fluorine atom from one of the aromatic rings can lead to the formation of a desfluoro impurity.[1]
-
Enantiomeric/Diastereomeric Impurities: As this compound is a chiral molecule with multiple stereocenters, the formation of undesired stereoisomers is a significant challenge. Many synthetic routes exhibit poor diastereoselectivity, resulting in mixtures that require chiral separation.[1][2]
-
Process-Related Impurities: These can include unreacted starting materials, byproducts from side reactions (such as bibenzyl formation when using THF as a solvent), or residual metals like zinc or lead from certain reaction steps.[3][4]
-
Degradation Products: this compound can degrade under certain conditions, such as exposure to basic, oxidative, or severe photo-irradiated environments.[5]
Q2: What analytical techniques are recommended for monitoring the synthesis and purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for effective monitoring:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for determining purity, quantifying impurities, and monitoring reaction progress. Reversed-phase C18 columns are commonly employed.[5][6][7][8] The method can be validated for accuracy, precision, and linearity to ensure reliable results.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for identifying and quantifying trace-level impurities and for therapeutic drug monitoring.[9]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating enantiomers. It is often faster, more cost-effective, and more environmentally friendly than normal-phase HPLC for chiral separations.[10][11]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: 1H-NMR, 13C-NMR, and IR spectroscopy are crucial for structural characterization and confirming the identity of the final product and any isolated impurities.[1]
Q3: Are there synthesis routes that avoid hazardous reagents like LDA or toxic metals?
A3: Yes, significant efforts have been made to develop safer and more controllable synthesis methods. For instance, one major challenge in a key synthetic route is the use of LDA (Lithium diisopropylamide) at very low temperatures, which is difficult to handle on a large scale.[1] Alternative routes focus on organozinc-mediated reactions. While early methods used zinc and lead, newer protocols have been developed that avoid the use of highly toxic lead and employ milder, more controllable reaction conditions by adjusting the feeding strategy of reactants.[3] Another approach involves using a Grignard reaction, which can be optimized to reduce byproduct formation by carefully controlling temperature and solvent choice.[4]
Troubleshooting Guides
Synthesis Issues
Problem 1: My reaction shows low conversion to the desired alcohol adduct and poor diastereoselectivity (~1:1 mixture).
-
Possible Cause: This is a known issue in synthetic routes that use strong bases like LDA with ketone intermediates. The base can cause enolization of the ketone, and the lithium carbanion intermediate may be unstable, leading to low conversion and poor stereocontrol.[1]
-
Troubleshooting Steps:
-
Change the Reaction Type: Switch from an LDA-based route to an organometallic addition reaction, such as a Reformatsky-type reaction using activated zinc. This approach avoids the issues of enolization and unstable carbanions associated with LDA.[1]
-
Optimize the Organometallic Reaction: If using a zinc-mediated reaction, ensure the zinc dust is properly activated. The use of a Lewis acid can also facilitate the reaction. A newer, patented method suggests mixing the ketone, zinc, and Lewis acid first before adding the second reactant to improve control and reduce impurities.[3]
-
Consider a Grignard Approach: A Grignard reaction can be an effective alternative. Pay close attention to the reaction temperature, as high temperatures can promote coupling side reactions, while temperatures that are too low may prevent initiation.[4] Pre-treating the magnesium turnings with dilute acid can improve reactivity.[4]
-
Problem 2: LC-MS analysis of my crude product shows a significant peak with the same mass as this compound but a different retention time.
-
Possible Cause: You are likely forming a positional isomer. This typically occurs if the 1,3-difluorobenzene (B1663923) starting material used for synthesizing the ketone intermediate is contaminated with 1,2- or 1,4-difluorobenzene isomers. These isomers have close boiling points, making them difficult to separate by distillation.[1]
-
Troubleshooting Steps:
-
Analyze Starting Materials: Use a validated GC or HPLC method to check the purity of the 1,3-difluorobenzene raw material before use. Ensure it meets the required specifications and is free from other isomers.
-
Synthesize and Characterize Impurity Standards: To confirm the identity of the isomeric impurity, it can be helpful to synthesize it intentionally. This can be done by starting with pure 1,2- or 1,4-difluorobenzene and following the same synthetic route. The resulting compound can then be used as a reference standard for your analytical methods.[1]
-
Optimize Purification: If isomeric impurities are unavoidable, develop a robust chromatographic method for their removal. This may require screening different stationary and mobile phases to achieve adequate resolution.
-
Purification Issues
Problem 3: I am struggling to separate the (2R,3S) and (2S,3R) enantiomers from the other stereoisomers.
-
Possible Cause: The stereoisomers of this compound are often difficult to separate using standard achiral chromatography due to their similar physical and chemical properties. A specialized chiral separation technique is required.
-
Troubleshooting Steps:
-
Employ Chiral Chromatography: This is the most effective method for enantiomeric separation.
-
Supercritical Fluid Chromatography (SFC): This is a highly recommended technique. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H), have shown excellent results. A mobile phase of CO2 and a modifier like methanol (B129727) is often effective.[10][11]
-
High-Speed Countercurrent Chromatography (HSCCC): An efficient continuous separation of enantiomers has been achieved using HSCCC with a chiral selector like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) added to the aqueous phase of a two-phase solvent system.[12]
-
Chiral HPLC: Both normal-phase and reversed-phase chiral HPLC can be effective. A variety of chiral stationary phases (CSPs) based on macrocyclic glycopeptides or derivatized carbohydrates can be screened to find the optimal separation conditions.[13]
-
-
Optimize Chromatographic Conditions: Systematically screen different columns, mobile phase compositions (including organic modifiers and acidic/basic additives), flow rates, and temperatures to maximize resolution.[10][14]
-
Consider a Resolution Step: Although less efficient, classical resolution involving the formation of diastereomeric salts with a chiral acid followed by separation via crystallization and subsequent liberation of the desired enantiomer can be an alternative.
-
Quantitative Data and Methodologies
Table 1: Comparison of Chiral Separation Techniques for Voriconazole Enantiomers
| Parameter | High-Speed Countercurrent Chromatography (HSCCC)[12] | Supercritical Fluid Chromatography (SFC)[11] |
| Chiral Selector / Column | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Chiralpak AD-H (amylose derivative) |
| Mobile Phase / Solvent System | n-hexane/ethyl acetate/phosphate (B84403) buffer (pH 3.0 with SBE-β-CD) (1.5:0.5:2, v/v/v) | CO2:Methanol (90:10, v/v) |
| Achieved Purity | > 99% | Not specified, but resolution was excellent (5.4) |
| Throughput / Scale | Scaled up successfully from analytical to preparative (506 mg racemate separated) | Applicable from analytical (mg) to preparative (g) scale |
| Key Advantage | Continuous separation process with predictable scale-up. | Rapid (runtime < 10 min), cost-effective, and environmentally benign. |
Table 2: Performance of Analytical Methods for Voriconazole Quantification
| Parameter | HPLC-UV[6] | Immunoassay (ARK)[9] |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 1 to 5.5 µg/mL | Not specified, but highly correlated with LC-MS/MS |
| Limit of Quantification (LOQ) | Not specified | 0.5 mg/L (µg/mL) |
| Limit of Detection (LOD) | Not specified | 0.05 mg/L (µg/mL) |
| Recovery | > 90% | Not applicable |
| Analysis Time | ~ 5.5 min | Rapid (automated analyzer) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis[5]
This protocol is suitable for determining this compound and its degradation products in pharmaceutical formulations.
-
Chromatographic System: HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A 1:1 (v/v) mixture of 0.05 M disodium (B8443419) hydrogen phosphate buffer (adjusted to pH 5.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., within a linear range of 6.0 to 60 µg/mL). Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the sample and record the chromatogram for approximately 15 minutes. Quantify based on a calibration curve prepared with reference standards.
Protocol 2: SFC for Enantiomeric Separation[11]
This protocol is designed for the analytical and preparative separation of this compound enantiomers.
-
Chromatographic System: Supercritical Fluid Chromatography (SFC) system.
-
Column: Chiralpak AD-H (e.g., 250 x 4.6 mm, 5µm for analytical; 250 x 30 mm, 10µm for preparative).
-
Mobile Phase: A mixture of supercritical CO2 and Methanol (90:10, v/v).
-
Flow Rate: 3.0 mL/min (analytical).
-
Backpressure: 100 bar.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: Dissolve the racemic sample in a suitable solvent (e.g., methanol) and inject.
Visualized Workflows and Logic
Caption: Troubleshooting logic for synthesis and impurity identification.
Caption: Decision tree for selecting a chiral separation method.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 4. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Development, optimization and validation of an analytical method for the determination of voriconazole in plasma by high-performance liquid chromatography-ultraviolet detection: Application for comprehensive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Stability and Analytical Characterization of Voriconazole as Measured by Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrar.org [ijrar.org]
- 11. sciensage.info [sciensage.info]
- 12. Continuous chiral separation process for high-speed countercurrent chromatography established and scaled up: A case of Voriconazole enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Preventing Vibunazole* Precipitation in Cell Culture Media
*Note: "Vibunazole" is not a widely recognized compound in scientific literature. This guide has been developed based on the properties and handling procedures for Voriconazole (B182144) , a structurally similar and well-documented triazole antifungal, which is presumed to be the intended compound.
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of this compound precipitation in cell culture media.
Troubleshooting Guide
Issue: My this compound solution immediately turns cloudy or forms a precipitate when added to the cell culture medium.
Answer: Immediate precipitation, often called "crashing out," is a frequent challenge with hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution from an organic solvent stock.[1][2]
Here are the primary causes and solutions:
1. Suboptimal Stock Solution or Dilution Method The way the compound is prepared and introduced into the media is critical.
-
Potential Cause: The stock solution concentration is too low, requiring a large volume to be added to the media, or the dilution is performed too quickly into cold media. Adding a compound to cold media can decrease its solubility.[3]
-
Recommended Solution: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and add it to pre-warmed (37°C) media using a specific dilution technique.[2][4]
Experimental Protocol: Preparing a 10 mM this compound Stock and Diluting into Culture Media
-
Stock Solution Preparation:
-
Aseptically weigh the appropriate amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a high-concentration stock (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Brief, gentle warming (to 37°C) or sonication can be used if necessary.
-
Filter the stock solution through a 0.22 µm syringe filter (Teflon or nylon membranes are recommended for DMSO) into a sterile storage tube.[5]
-
Store the stock solution in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
-
Dilution into Media:
-
Thaw an aliquot of the this compound stock solution and warm your complete cell culture medium to 37°C.
-
To achieve the final desired concentration, pipette the required small volume of the DMSO stock directly into the pre-warmed medium.
-
Crucially, add the stock solution dropwise into the vortex of the gently swirling or vortexing medium. This ensures rapid dispersal and prevents localized high concentrations that lead to precipitation.
-
Caption: Recommended workflow for preparing and diluting this compound stock solutions.
2. Final Concentration Exceeds Solubility Limit this compound has low aqueous solubility, and this limit can vary based on the specific media formulation.[6][7]
-
Potential Cause: The target final concentration of this compound in your experiment is higher than its solubility limit in your specific cell culture medium.
-
Recommended Solution: Empirically determine the maximum soluble concentration in your media or reduce the final working concentration. While specific data for all media types is unavailable, the table below provides illustrative maximum concentrations based on typical hydrophobic drugs.
Table 1: Illustrative Maximum Working Concentrations of this compound in Cell Culture Media
| Media Component | Typical Maximum Concentration | Rationale |
|---|---|---|
| Basal Media (e.g., DMEM, RPMI) | < 10 µM | Low protein content offers minimal solubilizing support. |
| Media with 10% Fetal Bovine Serum (FBS) | < 25 µM | Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[3] |
| Serum-Free Media | < 5 µM | Lack of serum proteins significantly reduces the solubility of hydrophobic compounds. |
Note: This data is for illustrative purposes. Always perform a solubility test in your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO that is safe for my cells? A1: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, but it is highly recommended to keep the final concentration at or below 0.1%.[8][9] The sensitivity to DMSO can vary greatly between cell lines.[9] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used to deliver the drug.
Q2: My this compound solution looks fine initially but becomes cloudy after being in the incubator for a day. Why? A2: This delayed precipitation can be caused by several factors:
-
pH Shift: Cellular metabolism can produce acidic byproducts (like lactic acid), lowering the medium's pH. This pH change can decrease the solubility of a pH-sensitive compound.[3]
-
Evaporation: Over time, evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it past its solubility limit. Ensure your incubator is properly humidified.[3]
-
Interaction with Media Components: this compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.[10]
Q3: Can I dissolve this compound in water or PBS to make the stock solution? A3: No. This compound has very low solubility in aqueous solutions.[6][7] Attempting to dissolve it in water or a buffer like PBS will be ineffective and result in precipitation. A strong organic solvent like DMSO is necessary to create a viable stock solution.[11]
Q4: My experiment requires a high concentration of this compound that keeps precipitating. What are my options? A4: If reducing the concentration is not possible, you may need to explore formulation strategies. The use of solubilizing agents, such as cyclodextrins, has been shown to improve the aqueous solubility of voriconazole and could be a potential solution, though this requires careful validation to ensure the agent itself does not affect your experimental outcomes.[6]
Mechanism of Action: Signaling Pathway
This compound (Voriconazole) is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase.[11][12] This enzyme is critical in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[13] In mammalian cells, this enzyme is an ortholog involved in the cholesterol biosynthesis pathway. By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[12][13]
Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. himedialabs.com [himedialabs.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voriconazole | 137234-62-9 [chemicalbook.com]
- 12. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vibunazole and Analytical Assay Interference
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected results in our immunoassay when testing samples containing vibunazole (B1683049). Could this be an interference issue?
A1: Yes, it is possible. Triazole antifungals, due to their chemical structure, can potentially interfere with immunoassays.[1] This interference can manifest as falsely elevated or decreased analyte concentrations. The mechanism can involve cross-reactivity, where the assay's antibodies bind to this compound or its metabolites, or non-specific binding effects that alter the assay dynamics.[1]
Q2: What types of analytical assays are most susceptible to interference from triazole antifungals like this compound?
A2: Immunoassays are particularly susceptible to interference from structurally similar compounds.[1] While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are generally more specific, interference can still occur if this compound or its metabolites co-elute with the analyte of interest.[2] Bioassays may also be affected by the combined activity of the parent drug and its metabolites.
Q3: Are there known cross-reactants with other triazole antifungals that we should be aware of when working with this compound?
A3: While specific cross-reactivity data for this compound is unavailable, studies on other triazoles like voriconazole (B182144) have shown potential for cross-reactivity with other azole antifungals in certain situations, although this is not always the case.[3][4][5] Given the structural similarities within the triazole class, it is prudent to consider that other triazoles present in a sample could potentially interfere with an assay intended to measure this compound, and vice-versa.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Results in Immunoassays
Symptom: You observe higher or lower than expected analyte concentrations in samples known to contain this compound.
Possible Cause: Interference from this compound or its metabolites.
Troubleshooting Steps:
-
Serial Dilution: Perform a serial dilution of the sample. If a non-linear relationship is observed between the dilution factor and the measured concentration, it may suggest the presence of an interfering substance.
-
Spike and Recovery: Spike a known concentration of the analyte into the sample matrix containing this compound and a control matrix without it. A significant difference in the recovery of the analyte between the two matrices can indicate interference.
-
Alternative Assay Method: If possible, analyze the samples using an alternative method that is less prone to interference, such as LC-MS/MS, to confirm the initial results.[6]
-
Investigate Metabolites: Consider the potential for interference from this compound metabolites, which may be present in patient samples.
Issue: Poor Peak Shape or Unexpected Peaks in Chromatography
Symptom: In HPLC or LC-MS/MS analysis, you observe peak tailing, splitting, or the appearance of extra peaks in the presence of this compound.
Possible Cause: Co-elution of this compound or its metabolites with the analyte of interest, or interaction with the stationary phase.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the separation of the analyte from potentially interfering substances.
-
Use a Different Column: Employ a column with a different stationary phase chemistry to alter the selectivity of the separation.
-
Sample Preparation: Enhance sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering compounds before analysis.[7]
-
Mass Spectrometry Analysis: Utilize the specificity of MS/MS by monitoring unique precursor-product ion transitions for the analyte to minimize the impact of co-eluting interferences.[6]
Quantitative Data on Triazole Antifungal Assay Performance
The following tables summarize performance data for analytical methods used to quantify triazole antifungals, primarily voriconazole. This data can serve as a reference for expected performance when developing and validating an assay for this compound.
Table 1: Performance Characteristics of Voriconazole Immunoassays
| Parameter | Result | Reference |
| **Correlation with LC-MS/MS (R²) ** | 0.9739 - 0.9828 | [8] |
| Within-run Imprecision (CV%) | 3.2 - 5.1% | [8] |
| Between-day Imprecision (CV%) | 1.5 - 3.0% | [8] |
| Recovery (%) | 95.4 - 102.2% | [8] |
| Linearity Range (µg/mL) | 0.5 - 16.0 | [8] |
Table 2: Performance Characteristics of Voriconazole Chromatographic Methods
| Method | Parameter | Result | Reference |
| HPLC-UV | Linearity Range (µg/mL) | 0.125 - 12.5 | [9] |
| Intra-day Precision (CV%) | 0.9 - 2.2% | [9] | |
| Inter-day Precision (CV%) | 1.3 - 6.1% | [9] | |
| Accuracy (%) | -4.2 to 1.6% | [9] | |
| LC-MS/MS | Linearity Range (ng/mL) | 25 - 5000 | [10] |
| Intra-batch Precision (CV%) | 0.93 - 5.66% | [10] | |
| Inter-batch Precision (CV%) | 3.03 - 5.16% | [10] | |
| Accuracy (%) | 92.44 - 107.61% | [10] |
Experimental Protocols
Protocol 1: General Method for Investigating Immunoassay Interference
Objective: To determine if this compound interferes with a competitive immunoassay.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Spiking: Create a series of standards by spiking known concentrations of this compound into the assay buffer or a drug-free sample matrix.
-
Assay Procedure: Run the immunoassay according to the manufacturer's instructions with the this compound-spiked samples and control samples (without this compound).
-
Data Analysis: Compare the signal generated by the this compound-spiked samples to the control samples. A significant change in the signal in the absence of the target analyte indicates interference. Calculate the percentage of cross-reactivity if applicable.
Protocol 2: General Method for HPLC-UV Analysis of Triazole Antifungals
Objective: To quantify a triazole antifungal in a biological matrix.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 200 µL of cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for injection or further processing.[11]
-
-
Chromatographic Conditions:
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration in unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for the analysis of a triazole antifungal using HPLC-UV.
Caption: A decision-making workflow for troubleshooting suspected immunoassay interference.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability of Voriconazole Plasma Levels Measured by New High-Performance Liquid Chromatography and Bioassay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of Allergic Cross-Reactivity between Fluconazole and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity between voriconazole, fluconazole and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 8. Performance evaluation of enzyme immunoassay for voriconazole therapeutic drug monitoring with automated clinical chemistry analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Strategies to reduce Vibunazole-induced toxicity in cell lines
Disclaimer: The information provided in this guide pertains to Voriconazole (B182144). It is assumed that "Vibunazole" is a likely typographical error for Voriconazole, a widely researched triazole antifungal agent. The mechanisms and strategies discussed are based on published data for Voriconazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Voriconazole-induced toxicity in cell lines?
Voriconazole-induced toxicity is multifactorial and primarily dose-dependent.[1][2] The key mechanisms reported in the literature include:
-
Induction of Oxidative Stress: Voriconazole can inhibit key antioxidant enzymes like catalase.[3][4] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, including DNA.[3][5]
-
Apoptosis Induction: At sufficient concentrations, Voriconazole triggers programmed cell death (apoptosis).[6][7] This is characterized by events such as the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases.[2][6][8]
-
Disruption of Cell Growth and Morphology: Exposure to Voriconazole can lead to decreased cell proliferation and observable changes in cell morphology.[2][9][10]
Q2: How can I reduce Voriconazole-induced toxicity in my cell culture experiments?
Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration and Exposure Time: The most direct method is to perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time needed for your experimental goals. Toxicity is often significantly reduced at lower concentrations and shorter incubation periods.[11]
-
Co-treatment with Antioxidants: Since oxidative stress is a key toxicity mechanism, co-incubation with an antioxidant may offer protection. N-acetylcysteine (NAC) has been shown to mitigate some of the oxidative effects potentiated by Voriconazole.[3][4]
-
Maintain Optimal Cell Culture Conditions: Ensure cells are healthy and not under stress from other factors. Use appropriate media, maintain proper confluency, and ensure a sterile environment, as stressed cells can be more susceptible to drug-induced toxicity.[11]
Q3: My cells are showing high levels of death even at concentrations cited as safe in the literature. What could be the issue?
This discrepancy can arise from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound.[12] The IC50 values can differ significantly between cell types (e.g., fibroblasts vs. endothelial cells).[1][9]
-
Assay Method: The method used to measure viability can influence results. For example, an MTT assay measures metabolic activity, which can be affected by a compound without directly causing cell death, potentially leading to an overestimation of cytotoxicity.[13] It is advisable to use a secondary assay that measures membrane integrity, like a lactate (B86563) dehydrogenase (LDH) or trypan blue exclusion assay.
-
Experimental Conditions: Factors such as cell passage number, seeding density, and specific media formulation can all impact cellular response to a drug.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cytotoxicity assay. | Phenol (B47542) red in the culture medium can interfere with colorimetric or fluorescent readings.[15] | Use phenol red-free medium during the assay incubation period. |
| Contamination (bacterial or fungal) is metabolically active. | Visually inspect cultures for contaminants. Perform a new experiment with fresh cells and reagents. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Use a consistent cell counting method and ensure even cell distribution in plates. |
| Cells are in different growth phases (log vs. stationary). | Standardize the cell culture protocol to ensure cells are in the logarithmic growth phase when treated.[14] | |
| Compound appears more toxic than expected. | Cell line is particularly sensitive. | Perform a full dose-response curve to establish the IC50 for your specific cell line. |
| Interference with the viability assay itself (e.g., compound reduces MTT). | Confirm results with an orthogonal assay based on a different principle (e.g., LDH release, CellTox™ Green).[13][15] | |
| Antioxidant co-treatment is not effective. | The chosen antioxidant is not optimal for the specific ROS generated. | Test a panel of antioxidants with different mechanisms of action (e.g., Vitamin E, Catalase). |
| Toxicity is mediated by a non-oxidative pathway at the tested concentration. | Re-evaluate the dose-response. The primary mechanism may shift at higher concentrations. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[16] The following tables summarize reported cytotoxic concentrations of Voriconazole in various cell lines.
Table 1: Voriconazole Cytotoxicity in Different Cell Lines
| Cell Line | Assay | Concentration | Effect | Source |
| Mouse Fibroblasts | alamarBlue® | >100 µg/mL | Decreased cell growth | [9][10] |
| Mouse Osteoblasts | alamarBlue® | >100 µg/mL | Decreased cell growth | [9][10] |
| Human Corneal Endothelial Cells (HCECs) | CCK-8 | ≥100 µg/mL | Significant reduction in cell viability | [1][2] |
| Primary Retinal Pigment Epithelial (RPE) cells | Not Specified | Up to 250 µg/mL | No significant toxicity | [1] |
| Human Keratinocytes (PHKs) | Cell Counting | 25 µM | Inhibition of growth | [17] |
Note: Direct comparison of values across studies should be done with caution due to differences in experimental conditions and assays used.[12][16]
Visualizations
Signaling Pathway
Caption: Proposed pathway of Voriconazole-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for assessing and mitigating Voriconazole toxicity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.[11][13]
Materials:
-
Cells in logarithmic growth phase
-
96-well flat-bottom sterile culture plates
-
Complete culture medium (phenol red-free recommended for this assay)
-
Voriconazole stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of Voriconazole in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against drug concentration to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][6]
Materials:
-
Cells cultured in 6-well or 12-well plates
-
Voriconazole stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in plates and allow them to attach. Treat the cells with the desired concentrations of Voriconazole for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the floating cells (from the original medium) with the detached cells to ensure all apoptotic cells are collected.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Dyes: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Cytotoxicity of Voriconazole on Cultured Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of voriconazole on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voriconazole enhances UV-induced DNA damage by inhibiting catalase and promoting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voriconazole enhances UV-induced DNA damage by inhibiting catalase and promoting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics analysis of plasma reveals voriconazole-induced hepatotoxicity is associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statins and Voriconazole Induce Programmed Cell Death in Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aac.asm.org [aac.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Voriconazole Is Cytotoxic at Locally Delivered Concentrations: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voriconazole is cytotoxic at locally delivered concentrations: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Oral Vibunazole Formulations
Disclaimer: The following information is based on research pertaining to Voriconazole (B182144), a widely studied azole antifungal with known bioavailability challenges. "Vibunazole" is not a standard recognized name in pharmaceutical literature; it is presumed to be a misspelling of Voriconazole. This guide is intended for research and informational purposes only and should not be substituted for professional laboratory and clinical judgment.
Troubleshooting Guides & FAQs
This section provides practical guidance for researchers encountering common issues during the development and evaluation of oral this compound (assumed Voriconazole) formulations.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Question: We are observing low and highly variable plasma concentrations of this compound in our rat pharmacokinetic studies after oral administration. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability of this compound is a frequently encountered challenge, primarily due to its poor aqueous solubility and extensive first-pass metabolism. Here’s a step-by-step troubleshooting guide:
-
Physicochemical Characterization:
-
Confirm Solubility: Determine the equilibrium solubility of your this compound active pharmaceutical ingredient (API) in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). Low solubility is a primary reason for poor absorption.
-
Assess Permeability: Although this compound is generally considered to have high permeability, experimental verification using a Caco-2 cell permeability assay can confirm this and rule out permeability-limited absorption.
-
-
Formulation Strategy Evaluation:
-
Particle Size Reduction: If you are using a simple suspension, consider reducing the particle size of the API through micronization or nanocrystallization. This increases the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD with a suitable polymer carrier (e.g., HPMC, PVP) can significantly enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.
-
Nanoparticle Systems: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA, chitosan) can protect it from degradation and enhance its uptake.
-
-
In Vitro Dissolution Testing:
-
Biorelevant Media: Ensure your in vitro dissolution testing is performed in biorelevant media to better predict in vivo performance.
-
Sink Conditions: Maintain sink conditions during dissolution testing to ensure that the dissolution rate is the limiting factor being measured.
-
-
Animal Study Considerations:
-
Food Effect: The bioavailability of this compound can be influenced by food. Ensure that your pharmacokinetic studies are conducted in fasted animals to minimize this variability.
-
First-Pass Metabolism: this compound is extensively metabolized by cytochrome P450 enzymes (CYP2C19, CYP3A4) in the liver and intestine.[1][2] Co-administration with a CYP inhibitor (use with caution and appropriate ethical approval) in a pilot study can help determine the extent of first-pass metabolism.
-
Issue 2: Difficulty in Preparing Stable Nanoparticle Formulations
Question: We are trying to formulate this compound into nanoparticles, but we are facing issues with particle aggregation and low encapsulation efficiency. What are the critical parameters to optimize?
Answer:
Developing a stable and efficient nanoparticle formulation requires careful optimization of several parameters. Here are some key areas to focus on:
-
Method of Preparation: The choice of preparation method (e.g., nanoprecipitation, emulsion-diffusion, spray drying) significantly impacts nanoparticle characteristics. For this compound, nanoprecipitation is a common and effective method.[3][4]
-
Polymer and Surfactant Selection:
-
The type and concentration of the polymer will determine the nanoparticle matrix and drug release profile.
-
Surfactants (e.g., Poloxamer 188, Tween 80) are crucial for stabilizing the nanoparticles and preventing aggregation. The concentration of the surfactant needs to be optimized; too little may not provide sufficient stability, while too much can lead to toxicity.
-
-
Process Parameters:
-
Stirring Speed and Time: In methods like nanoprecipitation, the stirring speed during the addition of the organic phase to the aqueous phase affects the particle size and distribution.[3]
-
Organic to Aqueous Phase Ratio: This ratio influences the nanoparticle formation process and encapsulation efficiency.[4]
-
Solvent Evaporation Rate: The rate at which the organic solvent is removed can impact the final nanoparticle structure and density.
-
-
Troubleshooting Low Encapsulation Efficiency:
-
Drug-Polymer Interaction: Ensure there is a favorable interaction between this compound and the chosen polymer.
-
API Concentration: Increasing the initial drug concentration may not always lead to higher encapsulation and can sometimes cause drug precipitation.
-
pH of the Aqueous Phase: The pH can affect the charge of both the drug and the polymer, influencing their interaction and encapsulation.
-
Issue 3: In Vitro-In Vivo Correlation (IVIVC) is Poor
Question: Our formulation shows excellent dissolution in vitro, but the in vivo bioavailability is still suboptimal. Why is there a disconnect, and how can we improve the IVIVC?
Answer:
A poor IVIVC is a common challenge in drug development and can arise from several factors beyond simple dissolution:
-
Gastrointestinal Tract Physiology:
-
GI Motility and Transit Time: The dissolution test does not fully mimic the dynamic environment of the GI tract, including motility and transit time.
-
Intestinal Wall Metabolism: As mentioned, this compound undergoes significant metabolism in the intestinal wall (first-pass metabolism), which is not accounted for in a standard dissolution test.
-
Efflux Transporters: The presence of efflux transporters like P-glycoprotein in the intestinal epithelium can actively pump the drug back into the lumen, reducing its net absorption.
-
-
Improving IVIVC:
-
Use of Biorelevant Dissolution Media: Employing FaSSIF and FeSSIF can provide a more realistic in vitro assessment of how the formulation will behave in the fed and fasted states.
-
Permeability and Metabolism Assays: Incorporate data from Caco-2 permeability assays and in vitro metabolism studies (using liver and intestinal microsomes) into your assessment.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate physicochemical properties, formulation characteristics, and physiological parameters to simulate the in vivo performance of the drug and can be a powerful tool to understand and improve IVIVC.
-
FAQs
Q1: What is the target particle size for this compound nanoparticles to enhance oral bioavailability?
A1: Generally, a smaller particle size is desirable as it increases the surface area for dissolution. For oral delivery, nanoparticle sizes in the range of 100-500 nm are often targeted.[2] However, the optimal size will depend on the specific formulation and the intended mechanism of absorption enhancement.
Q2: Which analytical techniques are essential for characterizing this compound formulations?
A2: A comprehensive characterization should include:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (Polydispersity Index - PDI), and zeta potential (an indicator of stability).
-
Encapsulation Efficiency and Drug Loading: Typically determined by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or dialysis) and quantifying the drug in each fraction using a validated HPLC method.
-
Solid-State Characterization: Techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are used to assess the physical state of the drug within the formulation (crystalline vs. amorphous).
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the shape and surface characteristics of the nanoparticles.
Q3: What are the key pharmacokinetic parameters to assess when evaluating a new oral this compound formulation?
A3: The primary pharmacokinetic parameters to determine from a preclinical in vivo study are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A higher AUC for an oral formulation compared to an intravenous formulation indicates higher bioavailability.
-
Cmax (Maximum Plasma Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC of the oral formulation to that of an intravenous formulation.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Oral Voriconazole Formulations in Humans
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Whole Tablets | 200 mg | 2233 ± 713 | 1.5 (0.5-2.0) | 11,164 ± 4,489 | 100 (Reference) | [5][6][7] |
| Crushed Tablets | 200 mg | 2110 ± 640 | 0.5 (0.5-1.5) | 9,793 ± 3,927 | 87.72 | [5][6][7] |
| Nanoparticle Formulation (Projected) | 200 mg | Increased | Shorter | Significantly Increased | > Reference | [8] |
| Solid Dispersion (Projected) | 200 mg | Increased | Shorter | Significantly Increased | > Reference | [9] |
Note: Data for nanoparticle and solid dispersion formulations are projected based on preclinical findings and the established principles of bioavailability enhancement, as direct comparative human data in a single study is limited.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol is a generalized procedure based on methodologies for preparing voriconazole-loaded nanoparticles.[3][4]
-
Preparation of Organic Phase:
-
Dissolve a specific amount of this compound and a polymer (e.g., 50 mg of PLGA) in a suitable organic solvent (e.g., 5 mL of acetone).
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Preparation of Aqueous Phase:
-
Dissolve a stabilizing surfactant (e.g., 1% w/v Poloxamer 188) in deionized water.
-
Filter the aqueous phase through a 0.22 µm syringe filter.
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 600 rpm).
-
Slowly inject the organic phase into the aqueous phase using a syringe pump at a controlled flow rate (e.g., 1 mL/min).
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Removal:
-
Continue stirring the nanoparticle suspension for a defined period (e.g., 2-4 hours) at room temperature to allow the organic solvent to evaporate.
-
Alternatively, use a rotary evaporator for faster solvent removal.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water or a suitable buffer.
-
Repeat the washing step twice to remove any unencapsulated drug and excess surfactant.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized. A cryoprotectant (e.g., 5% trehalose) should be added to prevent aggregation during freeze-drying.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a detailed methodology for conducting a pharmacokinetic study of an oral this compound formulation in rats.
-
Animal Acclimatization and Handling:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize the animals for at least one week before the experiment with free access to standard chow and water.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Formulation Preparation and Dosing:
-
Prepare the this compound formulation (e.g., suspension, solution, or nanoparticle dispersion) at the desired concentration in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water).
-
Administer the formulation to the rats via oral gavage using a ball-tipped gavage needle. The dosing volume should be appropriate for the animal's weight (typically 5-10 mL/kg).[4][10]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood can be collected from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for serial sampling.[3]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, and sensitivity.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax) from the plasma concentration-time data.
-
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Comparative Pharmacokinetics of Voriconazole Administered Orally as either Crushed or Whole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and characterization of voriconazole nanospray dried powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Method refinement for consistent Vibunazole MIC determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving consistent and reliable Minimum Inhibitory Concentration (MIC) values for Vibunazole.
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended methods for this compound MIC determination?
A1: The most widely accepted methods for determining the MIC of antifungal agents like this compound are the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A2 and by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] These methods provide a quantitative measure of the in vitro activity of an antifungal agent. Additionally, gradient diffusion methods, such as E-test, are also commonly used and have shown good correlation with broth microdilution results.[3][4]
Q2: Which quality control (QC) strains should I use for this compound MIC testing?
A2: For quality control of triazole antifungal susceptibility testing, including for this compound, specific American Type Culture Collection (ATCC) strains are recommended. Commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[1][5] For disk diffusion testing, Candida albicans ATCC 90028 is also recommended.[5] Using these strains in each run is crucial to ensure the accuracy and reproducibility of your results.
Q3: What is the mechanism of action of this compound and how can resistance develop?
A3: this compound is a triazole antifungal agent.[6] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[6][7] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6] By inhibiting this enzyme, this compound disrupts the integrity of the cell membrane, leading to fungal cell death.[6]
Resistance to this compound can develop through several mechanisms, including:
-
Modifications in the ergosterol biosynthesis pathway: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of the drug to its target.[7][8]
-
Increased expression of efflux pumps: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell, reducing its intracellular concentration.[7][8]
-
Changes in gene expression: Alterations in the regulation of genes involved in sterol biosynthesis can also contribute to reduced susceptibility.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between experiments | 1. Inoculum size variability.2. Differences in incubation time or temperature.3. Media composition variation (e.g., glucose concentration).4. Subjective endpoint reading. | 1. Standardize the inoculum to a 0.5 McFarland standard spectrophotometrically.[9]2. Strictly adhere to the recommended incubation time (e.g., 24 or 48 hours) and temperature (35°C).[1]3. Use a standardized medium like RPMI 1640 with a consistent glucose concentration.[10]4. For azoles, define the endpoint as the lowest concentration showing a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[1] |
| Trailing growth (reduced but persistent growth over a range of concentrations) | This is a known phenomenon with azole antifungals. | Read the MIC at the lowest drug concentration that produces a significant decrease in turbidity relative to the drug-free control well.[9] For E-test, ignore microcolonies within a discernible inhibition ellipse.[9] |
| No growth in control wells | 1. Inoculum was not viable.2. Incorrect incubation conditions. | 1. Use a fresh, actively growing culture for inoculum preparation.2. Verify incubator temperature and atmosphere. |
| MIC values for QC strains are out of the acceptable range | 1. Procedural error (e.g., incorrect inoculum preparation, incubation, or reading).2. Contamination of the QC strain.3. Degradation of this compound stock solution.4. Issues with the testing medium or plates. | 1. Review the entire experimental protocol for any deviations.2. Streak the QC strain on an appropriate agar (B569324) plate to check for purity.3. Prepare a fresh stock solution of this compound.4. Use a new batch of media or microtiter plates. |
| Discrepancies between broth microdilution and gradient diffusion results | The correlation between these methods can vary depending on the fungal species and the specific agar medium used for the gradient diffusion test.[9] | Ensure the use of an appropriate agar medium, such as RPMI agar with 2% glucose, for the gradient diffusion test, as this has shown good agreement with broth microdilution for triazoles.[9] |
Quantitative Data Summary
The following tables provide examples of expected MIC ranges for voriconazole (B182144), a structurally related triazole, which can be indicative of the expected values for this compound against common fungal pathogens.
Table 1: Voriconazole MIC Breakpoints for Candida Species (CLSI)
| Susceptibility Category | MIC (µg/mL) |
| Susceptible (S) | ≤1 |
| Susceptible-Dose Dependent (SDD) | 2 |
| Resistant (R) | ≥4 |
Source: Adapted from data in a study on voriconazole breakpoints.[1]
Table 2: Voriconazole MIC Distribution for Various Fungal Species
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Aspergillus fumigatus | 1 | 2 | 0.25 - 16 |
| Candida albicans | 0.125 | 1 | 0.015 - 0.25 |
| Candida glabrata | 0.125 | 1 | 0.015 - 1 |
| Candida krusei | 0.25 | 0.5 | 0.03 - 0.5 |
Source: Compiled from various studies on voriconazole susceptibility.[3][11]
Experimental Protocols
Broth Microdilution MIC Testing (Adapted from CLSI M27-A2)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 100 times the highest concentration to be tested.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a drug-free well as a growth control.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
Read the plates visually or using a microplate reader.
-
The MIC is the lowest concentration of this compound that causes a prominent (approximately 50%) reduction in growth compared to the growth control.[1]
-
Visualizations
References
- 1. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Quality Control Limits for Voriconazole Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 7. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Etest Method for Determining Voriconazole Susceptibilities of 312 Clinical Isolates of Candida Species by Using Three Different Agar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Azole Antifungals: Voriconazole vs. Ketoconazole in the Management of Systemic Candidosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the triazole antifungal agent voriconazole (B182144) and the older imidazole, ketoconazole (B1673606), in the context of systemic candidosis. Due to the limited recent research on vibunazole (B1683049), this guide focuses on voriconazole as a representative of the newer generation of triazoles, offering a more relevant comparison for current research and development.
Executive Summary
Systemic candidosis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. Azole antifungals are a cornerstone of therapy, but the emergence of resistance and differences in efficacy among agents necessitate a clear understanding of their comparative performance. This guide synthesizes available in vitro and in vivo data to compare voriconazole and ketoconazole, focusing on their efficacy against Candida species, their mechanisms of action, and the experimental models used to evaluate them.
While both drugs target the fungal ergosterol (B1671047) biosynthesis pathway, in vitro data consistently demonstrates the superior potency of voriconazole against a wide range of Candida species, including those with reduced susceptibility to older azoles. In vivo studies in murine models of systemic candidosis, although not always in direct head-to-head comparisons, suggest that voriconazole is highly effective in reducing fungal burden in target organs. Ketoconazole also demonstrates efficacy, but often requires higher concentrations and may be less effective against certain resistant strains.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of antifungal agents is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented below for voriconazole and ketoconazole against various Candida species.
| Candida Species | Voriconazole MIC Range (µg/mL) | Ketoconazole MIC Range (µg/mL) | Voriconazole MIC50 (µg/mL) | Ketoconazole MIC50 (µg/mL) | Voriconazole MIC90 (µg/mL) | Ketoconazole MIC90 (µg/mL) |
| C. albicans | 0.03 - 16[1] | 0.002 - 32[2] | 0.04[3] | 0.016[2] | 0.5[4] | >32[2] |
| C. glabrata | ≤0.03 - 8 | 0.002 - 32[2] | 0.5[4] | - | 0.5[4] | - |
| C. krusei | 0.25 - 0.5[3] | - | 0.5[4] | - | 0.5[4] | - |
| C. tropicalis | 0.03 - 16[1] | - | - | - | - | - |
| C. parapsilosis | - | - | - | - | - | - |
Note: MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the isolates, respectively. Data is compiled from multiple sources and testing conditions may vary.
The data clearly indicates that voriconazole generally exhibits lower MIC values compared to ketoconazole against a variety of Candida species, suggesting greater in vitro potency.[3]
In Vivo Efficacy in a Murine Model of Systemic Candidosis
The murine model of systemic candidosis is a well-established preclinical model to evaluate the in vivo efficacy of antifungal agents. The primary endpoints in these studies are typically survival rates and the reduction of fungal burden in target organs, most notably the kidneys.
Survival Studies
An early study directly compared the efficacy of this compound (a triazole similar in structure to voriconazole) and ketoconazole in a murine model of systemic Candida albicans infection.
| Treatment Group (Oral, twice daily) | Dose (mg/kg/day) | Outcome |
| Control | - | All mice died |
| This compound | 50 or 100 | Prolonged survival (P < 0.05 vs. controls) |
| Ketoconazole | 50 or 100 | Prolonged survival (P < 0.05 vs. controls), slightly superior to this compound |
This study noted that the reduced efficacy of this compound might be related to unfavorable pharmacokinetic properties with continuous administration.
Fungal Burden Reduction
While direct head-to-head studies comparing voriconazole and ketoconazole on fungal burden are limited, data from separate studies in murine models of disseminated candidosis provide insights into their relative efficacy.
Voriconazole: In a neutropenic murine model of disseminated C. glabrata infection, treatment with voriconazole at 40 mg/kg was effective in reducing the fungal tissue burden in the kidneys for strains with MICs below 0.25 µg/mL.
Ketoconazole: In a study comparing the triazole SCH 39304 to fluconazole (B54011) and ketoconazole in a systemic C. albicans infection in normal mice, ketoconazole was found to be significantly less active. The dose required to reduce kidney colony counts by 4 log units was approximately 200 times higher for ketoconazole compared to SCH 39304.[5]
These findings suggest that while both agents can reduce fungal burden, voriconazole is effective at lower concentrations against a broader range of isolates.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable evaluation of antifungal efficacy. Below is a detailed methodology for a typical murine model of systemic candidosis.
Murine Model of Systemic Candidosis Protocol
-
Animal Model: Male or female BALB/c or CD-1 mice, 6-8 weeks old.
-
Immunosuppression (Optional): To mimic the clinical scenario in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal administration of cyclophosphamide (B585) (e.g., 150-200 mg/kg) 1-4 days prior to infection.
-
Infection:
-
Candida albicans (or other Candida species) is grown in Sabouraud dextrose broth overnight at 35°C.
-
Yeast cells are harvested, washed in sterile saline, and counted using a hemocytometer.
-
Mice are infected via intravenous (IV) injection into the lateral tail vein with a specific inoculum (e.g., 1 x 105 to 1 x 106 CFU/mouse) in a volume of 0.1 mL.
-
-
Antifungal Treatment:
-
Treatment is initiated at a specified time post-infection (e.g., 2 to 24 hours).
-
Voriconazole or ketoconazole is administered orally (by gavage) or intraperitoneally at various dose levels.
-
A control group receives the vehicle (e.g., sterile water or saline).
-
Treatment is typically continued for a predefined period (e.g., 7-14 days).
-
-
Outcome Assessment:
-
Survival: Mice are monitored daily for a set period (e.g., 21-30 days), and survival rates are recorded.
-
Fungal Burden: At specific time points, cohorts of mice are euthanized. Kidneys, and sometimes other organs like the brain, spleen, and liver, are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on Sabouraud dextrose agar. After incubation, colony-forming units (CFU) are counted and expressed as CFU per gram of tissue.
-
Mechanism of Action: Targeting Ergosterol Synthesis
Both voriconazole and ketoconazole belong to the azole class of antifungal agents and share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.
By inhibiting lanosterol 14α-demethylase, these drugs disrupt the synthesis of ergosterol. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequences of this disruption are:
-
Altered membrane permeability: The fungal cell membrane becomes leaky, leading to the loss of essential intracellular components.
-
Inhibition of fungal growth: The disruption of membrane function and the accumulation of toxic sterols inhibit cell growth and replication.
The higher potency of triazoles like voriconazole compared to imidazoles like ketoconazole is attributed to their higher affinity for the fungal cytochrome P450 enzyme and a broader spectrum of activity.
Conclusion
Based on the available experimental data, voriconazole demonstrates superior in vitro potency and comparable, if not superior, in vivo efficacy against systemic candidosis when compared to ketoconazole. Its broader spectrum of activity, particularly against fluconazole-resistant strains, makes it a more reliable therapeutic option in many clinical scenarios. Ketoconazole remains an effective antifungal agent but its use may be limited by a narrower spectrum and the potential for resistance.
For drug development professionals, the murine model of systemic candidosis remains the gold standard for preclinical evaluation of new antifungal agents. The detailed protocol provided in this guide can serve as a foundation for designing robust and reproducible efficacy studies. Future research should focus on direct, head-to-head comparative studies of new and existing antifungal agents to provide a clearer picture of their relative merits in the fight against systemic fungal infections.
References
- 1. Efficacy of isavuconazole, voriconazole and fluconazole in temporarily neutropenic murine models of disseminated Candida tropicalis and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local antifungal immunity in the kidney in disseminated candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of isavuconazole, voriconazole and fluconazole in temporarily neutropenic murine models of disseminated Candida tropicalis and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ketogenic diet enhances fluconazole efficacy in murine models of systemic fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of SCH 39304, fluconazole, and ketoconazole for treatment of systemic infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifungal Efficacy of Voriconazole in vivo: A Comparative Guide
Note: The topic refers to "Vibunazole," which is presumed to be a misspelling of "Voriconazole," a well-documented broad-spectrum triazole antifungal agent. This guide will proceed with the analysis of Voriconazole (B182144).
This guide provides a comparative analysis of the in vivo antifungal efficacy of Voriconazole against other established antifungal agents. The data presented is derived from preclinical animal models, offering insights into its therapeutic potential for researchers, scientists, and drug development professionals.
Comparative Efficacy of Voriconazole in Animal Models
The following table summarizes the quantitative outcomes of in vivo studies comparing Voriconazole with other antifungal drugs in various infection models.
| Animal Model | Fungal Pathogen | Treatment Groups & Dosage | Key Outcomes | Reference |
| Neutropenic Guinea Pig | Candida krusei | Untreated Control Amphotericin B: 1 mg/kg (i.p., alternate days) Fluconazole (B54011): 20 mg/kg (oral, twice daily) Voriconazole: 5 mg/kg (oral, twice daily) Voriconazole: 10 mg/kg (oral, twice daily) | Voriconazole (both 5 and 10 mg/kg) was significantly more effective than Amphotericin B and Fluconazole in reducing the fungal burden in the brain, liver, and kidneys.[1] | [1] |
| Temporarily Neutropenic Mouse | Candida krusei | Isavuconazole: 120 and 150 mg/kg (oral, twice daily) Voriconazole: 40 mg/kg (i.v., twice daily) Fluconazole: (various doses) | Isavuconazole (120 and 150 mg/kg) and Voriconazole (40 mg/kg) were superior to controls and Fluconazole in reducing kidney fungal burden.[2] All doses of Isavuconazole and 40 mg/kg of Voriconazole were effective against C. krusei in the brain.[2] | [2] |
| Immunosuppressed Guinea Pig | Aspergillus fumigatus | Untreated Control Amphotericin B: 1.25 mg/kg/day Itraconazole (B105839): 5 or 10 mg/kg/day (oral, twice a day) Voriconazole: 5 or 10 mg/kg/day (oral, twice a day) | Voriconazole at 5 mg/kg/day was more effective than similar doses of itraconazole and as effective as amphotericin B in prolonging survival and reducing tissue burden.[3][4] Both doses of Voriconazole were as effective as the high dose of itraconazole in reducing mortality.[3] | [3][4] |
| Neutropenic Guinea Pig | Trichosporon asahii | Untreated Control Amphotericin B: 1.5 mg/kg/day (i.p.) Voriconazole: 5 mg/kg/day (oral) Voriconazole: 10 mg/kg/day (oral) | Voriconazole was more effective than Amphotericin B in prolonging survival and reducing the fungal burden in tissues. The best outcomes were observed with Voriconazole at 10 mg/kg/day.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
1. Hematogenous Candida krusei Infection in a Neutropenic Guinea Pig Model [1]
-
Animal Model: Male Hartley albino guinea pigs.
-
Immunosuppression: Neutropenia was induced using cyclophosphamide (B585) (100 mg/kg, intraperitoneally) on days 1 and 4, and dexamethasone (B1670325) (2 mg/kg/day, orally) for 8 days.
-
Infection: Animals were infected intravenously with 0.5 ml of a C. krusei yeast cell suspension (1 x 10⁸ CFU).
-
Treatment: Antifungal treatment was initiated 1 hour post-infection and continued for 7 days.
-
Control: Untreated.
-
Amphotericin B: 1 mg/kg, intraperitoneally, on alternate days.
-
Fluconazole: 20 mg/kg, orally, twice daily.
-
Voriconazole: 5 mg/kg or 10 mg/kg, orally, twice daily.
-
-
Endpoint Analysis: Guinea pigs were sacrificed one day after the final treatment. The brain, liver, and kidneys were removed, weighed, and homogenized. The fungal burden was determined by serial quantitative colony counts.
2. Disseminated Invasive Aspergillosis in an Immunosuppressed Guinea Pig Model [3]
-
Animal Model: Guinea pigs.
-
Immunosuppression: Details on the specific immunosuppressive regimen were not fully provided in the abstract but are stated as an "immunosuppressed-guinea pig model".
-
Infection: Animals were challenged with a lethal dose of Aspergillus fumigatus.
-
Treatment: Antifungal therapy was initiated 24 hours after the challenge.
-
Amphotericin B: Administered as a comparator.
-
Itraconazole: 5 or 10 mg/kg/day, orally, twice a day.
-
Voriconazole: 5 or 10 mg/kg/day, orally, twice a day, as a 10 mg/ml suspension in polyethylene (B3416737) glycol 200.
-
-
Endpoint Analysis: Survival was monitored daily. Organ cultures and histopathology were performed at 96 hours after the completion of therapy.
Visualizations
Experimental Workflow for in vivo Antifungal Efficacy Studies
In vivo antifungal efficacy testing workflow.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Voriconazole, like other triazole antifungals, targets the fungal cell membrane by disrupting the synthesis of ergosterol, a crucial component for maintaining membrane integrity and function.[6][7] The primary target is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[6][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane.[6]
Voriconazole's mechanism of action on the ergosterol pathway.
References
- 1. Antifungal activity of voriconazole (UK-109,496), fluconazole and amphotericin B against hematogenous Candida krusei infection in neutropenic guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of isavuconazole, voriconazole and fluconazole in temporarily neutropenic murine models of disseminated Candida tropicalis and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Voriconazole in a Guinea Pig Model of Disseminated Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of voriconazole in a guinea pig model of disseminated invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Voriconazole in a Guinea Pig Model of Invasive Trichosporonosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Navigating the Maze of Triazole Cross-Resistance: A Comparative Analysis of Voriconazole
A Note to Our Readers: The initial query for this guide centered on "Vibunazole." However, extensive literature searches suggest this may be a typographical error, as the vast body of research on triazole antifungal agents points to "Voriconazole" as the likely subject of interest. This guide will, therefore, focus on the cross-resistance profile of Voriconazole (B182144), a cornerstone in the management of invasive fungal infections.
This guide provides a detailed comparison of Voriconazole's cross-resistance profile with other key triazole antifungals. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of triazole efficacy and the challenges posed by emerging resistance. By presenting quantitative data, detailed experimental protocols, and visual representations of resistance mechanisms, we aim to offer a comprehensive resource for navigating the complexities of antifungal therapy.
Quantitative Analysis of Cross-Resistance
The development of resistance to one triazole can often confer resistance to others, a phenomenon known as cross-resistance. This is a significant clinical challenge, particularly in patients with prior exposure to azole antifungals. The following tables summarize the in vitro activity of Voriconazole and other triazoles against various fungal isolates, stratified by their susceptibility to fluconazole. The data are presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity of Triazoles against Candida Species
| Fungal Species | Fluconazole Susceptibility | Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Susceptible | Fluconazole | 0.25 | - |
| Voriconazole | 0.01 | 0.06 | ||
| Fluconazole-Resistant | Voriconazole | - | >16 | |
| Candida glabrata | Susceptible | Fluconazole | 8 | - |
| Voriconazole | 1 | 1 | ||
| Fluconazole-Resistant | Voriconazole | 1-2 | 4 | |
| Candida krusei | Intrinsically Resistant to Fluconazole | Fluconazole | 64 | - |
| Voriconazole | 0.5 | 1 | ||
| Candida tropicalis | Fluconazole-Resistant | Voriconazole | - | >16 |
MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the isolates tested, respectively. Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Comparative In Vitro Activity of Triazoles against Aspergillus Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | Voriconazole | <0.03 - 0.5 | - | 0.25 |
| Itraconazole (B105839) | - | - | - | |
| Posaconazole | ≤0.25 (Epidemiological Cutoff) | - | - | |
| Aspergillus terreus | Voriconazole | 0.12 - 4 | - | - |
Data compiled from multiple sources.[6][7][8][9]
These data illustrate that while Voriconazole is often more potent than first-generation triazoles like fluconazole, significant cross-resistance is observed, particularly in fluconazoleresistant isolates of C. glabrata and C. albicans.[1][4][10][11] The patterns of cross-resistance can be complex and are dependent on the underlying molecular mechanisms of resistance within the fungal pathogen.[6][7]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from standardized antifungal susceptibility testing methods. The two most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antifungal Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27-A and EUCAST)
This is the reference method for antifungal susceptibility testing of yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the fungal colonies is then prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted in a standardized test medium, such as RPMI 1640, to achieve a final inoculum concentration.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared, usually in dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions of each antifungal agent is then prepared in the test medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents. The plates are then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: After incubation, the plates are examined visually or spectrophotometrically to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. For azoles, the endpoint is typically defined as a 50% reduction in turbidity.[12][13]
The workflow for this method is illustrated in the diagram below.
Mechanisms of Triazole Resistance and Cross-Resistance
The primary mechanism of action for triazole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme encoded by the ERG11 gene, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] Resistance to triazoles, and consequently cross-resistance, is often multifactorial and can arise through several key mechanisms.
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of triazole drugs.[16] Specific mutations can confer resistance to a narrow or broad spectrum of triazoles. For instance, in Aspergillus fumigatus, certain mutations may confer cross-resistance to itraconazole and posaconazole, while others can lead to resistance to all tested azoles.[7]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the triazole to achieve an inhibitory effect.
-
Efflux Pump Overexpression: Fungal cells can actively transport triazole drugs out of the cell through the action of efflux pumps. The two major families of efflux pumps are the ATP-binding cassette (ABC) transporters (encoded by CDR genes) and the major facilitators (encoded by MDR genes). Overexpression of these pumps is a common mechanism of resistance in Candida species and can lead to broad cross-resistance among different azoles.[16]
The interplay of these mechanisms is depicted in the signaling pathway diagram below.
References
- 1. Use of Fluconazole as a Surrogate Marker To Predict Susceptibility and Resistance to Voriconazole among 13,338 Clinical Isolates of Candida spp. Tested by Clinical and Laboratory Standards Institute-Recommended Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of voriconazole (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of voriconazole against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility testing of voriconazole, fluconazole, itraconazole and amphotericin B against yeast isolates in a Turkish University Hospital and effect of time of reading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azole Cross-Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidemiological Cutoffs and Cross-Resistance to Azole Drugs in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Posaconazole vs. Voriconazole Against the Formidable Mucorales
A Comparative Guide for Researchers and Drug Development Professionals
Note on "Vibunazole": Initial literature searches did not yield any data for an antifungal agent named "this compound." Consequently, this guide provides a comparative analysis of posaconazole (B62084) and another well-known triazole antifungal, voriconazole (B182144), against Mucorales, offering valuable insights for researchers in the field.
Mucormycosis, an invasive fungal infection caused by fungi belonging to the order Mucorales, presents a significant and often life-threatening challenge, particularly in immunocompromised patient populations. The intrinsic resistance of Mucorales to many commonly used antifungal agents necessitates a thorough understanding of the available therapeutic options. This guide provides a head-to-head comparison of the in vitro and in vivo efficacy of two prominent triazole antifungals, posaconazole and voriconazole, against Mucorales.
Mechanism of Action: Targeting Ergosterol (B1671047) Synthesis
Both posaconazole and voriconazole belong to the triazole class of antifungals and share a common mechanism of action: the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. They achieve this by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately compromising the structural integrity and function of the fungal cell membrane and inhibiting fungal growth.
Mechanism of Action of Triazole Antifungals.
In Vitro Susceptibility: A Clear Divergence in Efficacy
In vitro susceptibility testing reveals a stark contrast in the activity of posaconazole and voriconazole against various Mucorales species. Posaconazole generally demonstrates significant in vitro activity, whereas voriconazole is largely inactive.
Table 1: In Vitro Activity of Posaconazole against Mucorales Species
| Mucorales Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Rhizopus arrhizus | 349 | 0.12-8 | 1 | 2 | - |
| Rhizopus microsporus | 146 | 0.12-4 | 1 | 2 | - |
| Mucor circinelloides | 123 | 0.25->16 | 2 | 8 | - |
| Lichtheimia corymbifera | 136 | 0.12-4 | 0.5 | 2 | - |
| Cunninghamella bertholletiae | 32 | 1->16 | 4 | 16 | - |
Data compiled from multiple sources. MIC values can vary based on testing methodology.
Table 2: In Vitro Activity of Voriconazole against Mucorales Species
| Mucorales Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Rhizopus spp. | - | >8 | >8 | >8 | - |
| Mucor spp. | - | 8->64 | 16 | 32 | 7-10 |
| Lichtheimia spp. | - | >8 | >8 | >8 | - |
| Cunninghamella spp. | - | >8 | >8 | >8 | - |
Data compiled from multiple sources, which consistently demonstrate high MICs for voriconazole against Mucorales, indicating a lack of clinically relevant activity.[1][2][3][4]
In Vivo Efficacy: Animal Model Data
Animal models of mucormycosis further underscore the differences in the therapeutic potential of posaconazole and voriconazole.
Posaconazole: In vivo studies in neutropenic mouse models of disseminated mucormycosis have shown that posaconazole can prolong survival and reduce the fungal burden in tissues.[5][6] For instance, in a study involving mice infected with Mucor species, posaconazole administered at doses of ≥15 mg/kg of body weight twice daily resulted in improved survival rates and lower fungal counts in the kidneys. However, the efficacy can be species-dependent, with some studies showing poor in vivo efficacy against certain strains of Mucor circinelloides, despite in vitro susceptibility.[7]
Voriconazole: In contrast, voriconazole has not demonstrated efficacy in animal models of mucormycosis. In fact, there is evidence to suggest that prior exposure to voriconazole may even enhance the virulence of some Mucorales.[8] The widespread use of voriconazole for prophylaxis against aspergillosis in immunocompromised patients has been temporally associated with an increase in breakthrough mucormycosis infections, further supporting its lack of activity against this class of fungi.[4][8]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[9][10][11][12]
Workflow for In Vitro Antifungal Susceptibility Testing.
Key Steps:
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar (B569324). A spore suspension is prepared by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 20). The resulting mixture is vortexed, and the heavy particles are allowed to settle. The upper suspension is transferred to a new tube.
-
Inoculum Standardization: The spore suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.
-
Antifungal Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microdilution plates to achieve a range of concentrations.
-
Inoculation: Each well of the microdilution plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visual growth.
In Vivo Efficacy Testing: Neutropenic Mouse Model of Disseminated Mucormycosis
This model is widely used to evaluate the efficacy of antifungal agents against Mucorales.[13][14][15][16]
Key Steps:
-
Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) and often cortisone (B1669442) acetate (B1210297) to suppress both neutrophil and macrophage function.
-
Infection: A standardized inoculum of Mucorales spores is injected intravenously via the lateral tail vein to induce a disseminated infection.
-
Antifungal Treatment: Treatment with the test antifungal (e.g., posaconazole) or a control vehicle is initiated at a specified time post-infection and continued for a defined period.
-
Monitoring and Endpoints: The mice are monitored daily for signs of illness and survival. The primary endpoint is typically the time to morbidity or a predetermined survival period. Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain, lungs) by plating homogenized tissue and counting colony-forming units (CFU).
Summary and Conclusion
The available experimental data unequivocally demonstrate that posaconazole possesses significant in vitro and in vivo activity against a broad range of Mucorales species. In stark contrast, voriconazole is inherently inactive against this class of fungi and should not be considered a viable treatment option for mucormycosis. For researchers and drug development professionals, these findings highlight the critical importance of species-level identification and antifungal susceptibility testing in guiding therapeutic strategies for this challenging infection. Future research should continue to explore the efficacy of posaconazole and novel antifungal agents against a wider array of clinical Mucorales isolates to further refine treatment protocols and improve patient outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal-resistant Mucorales in different indoor environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Activity of Posaconazole against Mucor spp. in an Immunosuppressed-Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Activities of Posaconazole and Amphotericin B in a Murine Invasive Infection by Mucor circinelloides: Poor Efficacy of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. intertekinform.com [intertekinform.com]
- 10. njccwei.com [njccwei.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. mdpi.com [mdpi.com]
- 14. Experimental Models to Study the Pathogenesis and Treatment of Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models to Study Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Synergistic Potential of Voriconazole in Combination with Other Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance and the challenges in treating invasive fungal infections have underscored the need for innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, broaden the spectrum of activity, and potentially reduce the development of resistance. This guide provides an objective comparison of the in vitro synergistic activity of the triazole antifungal, voriconazole (B182144), when combined with other major antifungal classes. The data presented is compiled from various studies to support further research and drug development efforts.
Mechanism of Action: Voriconazole
Voriconazole, a second-generation triazole, exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14-α-demethylase.[1][2][3] This enzyme is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.[1]
Caption: Mechanism of action of Voriconazole.
Quantitative Assessment of In Vitro Synergy
The following tables summarize the in vitro synergistic, indifferent (additive), and antagonistic interactions of voriconazole with other antifungal agents against various fungal species. The primary method for determining these interactions is the checkerboard microdilution assay, with synergy typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.
Voriconazole in Combination with Polyenes (Amphotericin B)
| Fungal Species | Partner Drug | No. of Isolates | Synergy (FIC ≤ 0.5) | Indifference (0.5 < FIC ≤ 4) | Antagonism (FIC > 4) | Reference |
| Candida glabrata | Amphotericin B | 20 | 10% (2 isolates) | 90% (18 isolates) | 0% | [4] |
| Candida albicans | Amphotericin B | 30 | 6.6% (2 isolates) | 86.6% (26 isolates) | 0% | [5] |
| Aspergillus spp. | Amphotericin B | 9 | Concentration-dependent: Synergy at low Amphotericin B, Antagonism at high concentrations | - | - | [6] |
| Scedosporium apiospermum (biofilms) | Amphotericin B | - | Synergistic | - | - | [7] |
| Fusarium spp. (biofilms) | Amphotericin B | - | - | - | Antagonistic | [7] |
Voriconazole in Combination with Echinocandins (Anidulafungin, Caspofungin, Micafungin)
| Fungal Species | Partner Drug | No. of Isolates | Synergy (FIC ≤ 0.5) | Indifference (0.5 < FIC ≤ 4) | Antagonism (FIC > 4) | Reference |
| Aspergillus spp. | Anidulafungin (B1665494) | 26 | Trend towards synergy in 18 isolates | Indifference in 16 isolates | 0% | [8][9] |
| Candida auris (multidrug-resistant) | Micafungin (B1204384) | 10 | 100% (10 isolates) | 0% | 0% | [10] |
| Candida auris (multidrug-resistant) | Caspofungin | 10 | 0% | 100% (10 isolates) | 0% | [10] |
| Candida glabrata | Caspofungin | 15 | 67-93% (depending on method and time) | - | 0% | [11] |
Voriconazole in Combination with Other Azoles and Allylamines
| Fungal Species | Partner Drug | No. of Isolates | Synergy (FIC ≤ 0.5) | Indifference (0.5 < FIC ≤ 4) | Antagonism (FIC > 4) | Reference |
| Fusarium spp. | Terbinafine (B446) | 32 | 84% | - | 0% | [12] |
| Scedosporium prolificans | Terbinafine | 5 | Statistically significant synergy in all isolates | - | 0% | [13] |
| Fusarium spp. | Itraconazole | 32 | 50% | 50% | 0% | [12] |
| Fusarium spp. | Fluconazole (B54011) | 32 | 50% | - | 3% | [12] |
| Candida glabrata | Terbinafine | 20 | 75% (15 isolates) | - | 0% | [4] |
Voriconazole in Combination with Flucytosine
| Fungal Species | Partner Drug | No. of Isolates | Synergy (FIC ≤ 0.5) | Indifference (0.5 < FIC ≤ 4) | Antagonism (FIC > 4) | Reference |
| Candida glabrata | Flucytosine | 20 | 5% (1 isolate) | - | 0% | [4] |
| Fusarium spp. | Flucytosine | 32 | 22% (7 isolates) | 78% (25 isolates) | 0% | [12] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Checkerboard Broth Microdilution Assay
The checkerboard method is the most widely used technique for in vitro synergy testing.[14][15] It involves a two-dimensional array of serial dilutions of two antifungal agents in a microtiter plate.
-
Preparation of Antifungal Solutions: Stock solutions of each antifungal are prepared and then serially diluted.
-
Plate Setup: One drug is serially diluted along the x-axis (columns) of a 96-well microtiter plate, and the second drug is diluted along the y-axis (rows).[15][16] This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared according to established protocols (e.g., CLSI M27-A for yeasts or M38-A for filamentous fungi). The final inoculum concentration is typically adjusted to a specified range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[17]
-
Reading of Results: The minimum inhibitory concentration (MIC) is determined for each drug alone and for each combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[15]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Indifference (Additive): 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0[14]
-
Caption: Workflow for the Checkerboard Synergy Assay.
Time-Kill Assay
Time-kill assays provide a dynamic assessment of the antifungal effect over time.
-
Preparation: Standardized fungal inocula and antifungal solutions (at concentrations determined from MICs) are prepared.
-
Incubation: The fungal suspension is incubated with the antifungal agent(s) alone and in combination.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The number of viable fungal cells (CFU/mL) in each aliquot is determined by plating serial dilutions on agar (B569324) plates.
-
Interpretation: Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent. Antagonism is defined as a ≥2-log10 increase in CFU/mL.
Caption: Workflow for the Time-Kill Assay.
Concluding Remarks
The in vitro data presented in this guide suggest that voriconazole exhibits synergistic or indifferent interactions with a variety of other antifungal agents against several clinically important fungal pathogens. Notably, strong synergistic activity has been observed with terbinafine against Fusarium and Scedosporium species, and with micafungin against multidrug-resistant Candida auris. The combination of voriconazole with amphotericin B appears to be more complex, with interactions being concentration-dependent. It is crucial to note that in vitro synergy does not always translate to clinical efficacy, and these findings should be further investigated in in vivo models and clinical trials. The detailed methodologies provided herein can serve as a foundation for such future investigations.
References
- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro Activities of Voriconazole in Combination with Three Other Antifungal Agents against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Short communication: In vitro activity of amphotericin B with fluconazole or voriconazole combinations against Candida albicans isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal interactions within the triple combination of amphotericin B, caspofungin and voriconazole against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of Amphotericin B Formulations and Voriconazole, Alone or in Combination, against Biofilms of Scedosporium and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro synergy testing of anidulafungin with itraconazole, voriconazole, and amphotericin B against Aspergillus spp. and Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reviberoammicol.com [reviberoammicol.com]
- 13. In Vitro Drug Interaction Modeling of Combinations of Azoles with Terbinafine against Clinical Scedosporium prolificans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 17. In vitro activity of fluconazole and voriconazole against clinical isolates of Candida spp. by E-test method - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Voriconazole MIC Values with Clinical Outcomes: A Comparative Guide
A note on the topic: Initial searches for "Vibunazole" did not yield any relevant results, suggesting a possible misspelling. The following guide focuses on Voriconazole , a structurally similar and widely studied triazole antifungal agent, for which substantial data is available to correlate Minimum Inhibitory Concentration (MIC) values with clinical outcomes.
This guide provides a comprehensive comparison of Voriconazole's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Data Presentation: Correlating Voriconazole MICs and Clinical Response
The relationship between the in vitro susceptibility of a fungal isolate to Voriconazole, as measured by the MIC, and the clinical outcome in patients is a critical factor in guiding therapeutic decisions. Several studies have demonstrated a statistically significant correlation between lower Voriconazole MICs and favorable clinical responses.
A key analysis of data from six Phase III clinical trials involving 249 patients with Candida infections established a significant association (P = 0.021) between the Voriconazole MIC and the investigator's assessment of treatment outcome at the end of therapy[1][2][3]. This relationship underpins the establishment of clinical breakpoints by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).
Similarly, in murine models of invasive aspergillosis caused by Aspergillus terreus, Voriconazole was more effective in prolonging survival and reducing the fungal burden in infections caused by strains with MICs at or below the epidemiological cutoff value of 1 μg/mL[2].
The following tables summarize key quantitative data from various studies, illustrating the correlation between Voriconazole MIC values, plasma concentrations, and clinical success rates.
| Table 1: Voriconazole Clinical Breakpoints for Candida species (CLSI) | ||
| Interpretation | MIC (μg/mL) | Disk Diffusion Zone Diameter (mm) |
| Susceptible (S) | ≤ 1 | ≥ 17 |
| Susceptible-Dose Dependent (SDD) | 2 | 14 - 16 |
| Resistant (R) | ≥ 4 | ≤ 13 |
Source: Clinical and Laboratory Standards Institute (CLSI)[1][2][3]
| Table 2: Voriconazole Clinical Breakpoints for Aspergillus fumigatus (CLSI) | |
| Interpretation | MIC (μg/mL) |
| Susceptible (S) | ≤ 0.5 |
| Intermediate (I) | 1 |
| Resistant (R) | ≥ 2 |
Source: Clinical and Laboratory Standards Institute (CLSI)[4]
| Table 3: Clinical Response Rate of Voriconazole as a Function of Mean Plasma Concentration (Cavg) | |||
| Cavg (μg/mL) | Overall Response Rate (%) | Yeast Infections Response Rate (%) | Mold Infections Response Rate (%) |
| < 0.5 | 57 | - | - |
| 0.5 to < 5.0 | 70 - 78 | 77 | 60 |
| ≥ 5.0 | 56 | - | - |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Source: Observational study of 825 patients[5]
| Table 4: Overall Success Rates in Clinical Trials of Voriconazole for Invasive Aspergillosis | ||
| Treatment Group | Overall Success Rate (%) | Survival Rate at Week 12 (%) |
| Voriconazole | 52.8 | 70.8 |
| Amphotericin B | 31.6 | 57.9 |
Source: Randomized, controlled study (Study 307/602)[6]
Experimental Protocols
Standardized methodologies are crucial for determining antifungal MIC values to ensure reproducibility and comparability of data. The most widely accepted methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Yeast (CLSI M27)
This method is a reference standard for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation:
-
Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium to a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
A stock solution of Voriconazole is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the stock solution are made in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the standardized yeast suspension.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Voriconazole that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well.
-
Broth Microdilution Method for Molds (CLSI M38)
This protocol is adapted for filamentous fungi.
-
Inoculum Preparation:
-
Conidia are harvested from mature mold cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 20).
-
The conidial suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Assay Procedure:
-
The procedure for preparing antifungal dilutions and inoculating the microtiter plates is similar to the method for yeasts.
-
-
Incubation:
-
Plates are incubated at 35°C for a duration appropriate for the specific mold being tested (typically 48-96 hours).
-
-
MIC Determination:
-
The MIC endpoint for molds is typically defined as the lowest concentration of the drug that shows 100% inhibition of growth.
-
Mandatory Visualizations
Mechanism of Action of Voriconazole
Voriconazole, like other triazole antifungals, targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell growth inhibition or cell death.
Caption: Voriconazole inhibits ergosterol synthesis.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Broth microdilution MIC workflow.
References
- 1. Voriconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Voriconazole: MedlinePlus Drug Information [medlineplus.gov]
- 6. pfizermedical.com [pfizermedical.com]
A Comparative Pharmacokinetic Analysis of Voriconazole and Other Key Triazole Antifungals
An Essential Guide for Researchers and Drug Development Professionals
In the landscape of antifungal therapeutics, triazoles stand as a cornerstone for the management of invasive fungal infections. Among them, voriconazole (B182144) has long been a frontline agent. However, the emergence of newer triazoles such as isavuconazole (B1672201) and posaconazole (B62084) necessitates a thorough understanding of their comparative pharmacokinetic profiles to guide clinical use and future drug development. This guide provides an objective comparison of the pharmacokinetics of voriconazole with isavuconazole and posaconazole, supported by experimental data and detailed methodologies.
Executive Summary
This guide delves into the key pharmacokinetic parameters of voriconazole, isavuconazole, and posaconazole, including absorption, distribution, metabolism, and excretion. Voriconazole exhibits non-linear pharmacokinetics, leading to significant inter-individual variability.[1][2][3] In contrast, isavuconazole displays more predictable, linear pharmacokinetics, simplifying dosing.[4] Posaconazole's absorption is highly dependent on formulation and food intake.[5][6][7][8] These fundamental differences have significant implications for therapeutic drug monitoring and the potential for drug-drug interactions.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for voriconazole, isavuconazole, and posaconazole, providing a quantitative basis for comparison.
Table 1: Pharmacokinetic Parameters of Voriconazole
| Parameter | Value | References |
| Bioavailability (Oral) | >90% | [1] |
| Time to Peak (Tmax) (Oral) | 1-2 hours | [1][9] |
| Protein Binding | ~60% | [1] |
| Volume of Distribution (Vd) | 2-4.6 L/kg | [1] |
| Metabolism | Primarily hepatic via CYP2C19, CYP2C9, CYP3A4 | [1][2] |
| Elimination Half-life (t½) | ~6 hours (dose-dependent) | [1] |
| Excretion | <2% unchanged in urine |
Table 2: Pharmacokinetic Parameters of Isavuconazole
| Parameter | Value | References |
| Bioavailability (Oral) | Nearly complete | [10] |
| Time to Peak (Tmax) (Oral) | 1.5-2 hours | [11] |
| Protein Binding | >98% | |
| Volume of Distribution (Vd) | 308-542 L | [10] |
| Metabolism | Hepatic, primarily via CYP3A4 and UGT | |
| Elimination Half-life (t½) | 84.5-117 hours | [10] |
| Excretion | Primarily fecal |
Table 3: Pharmacokinetic Parameters of Posaconazole
| Parameter | Value | References |
| Bioavailability (Oral) | Highly variable (dependent on formulation and food) | [5][6][7] |
| Time to Peak (Tmax) (Oral) | 3-5 hours | [8] |
| Protein Binding | >98% | [5] |
| Volume of Distribution (Vd) | 5-25 L/kg (influenced by dosage regimen) | [5][12] |
| Metabolism | Primarily via UDP-glucuronosyltransferase (UGT) pathways | [5][12] |
| Elimination Half-life (t½) | 15-35 hours | [5][12] |
| Excretion | Primarily fecal |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing rigorous pharmacokinetic methodologies. A typical experimental design for a comparative pharmacokinetic study is outlined below.
Study Design
Most comparative pharmacokinetic data for these agents come from open-label, randomized, two-way crossover or parallel-group studies. These studies are often conducted in healthy adult volunteers to minimize the influence of underlying disease on drug disposition.[13] However, data from patient populations are also crucial for understanding pharmacokinetics in a real-world setting.[3][14]
Subject Population
Healthy male and female volunteers, typically between the ages of 18 and 55, are recruited. Subjects undergo a comprehensive medical screening to ensure they have no underlying health conditions that could interfere with the study's objectives. For patient studies, specific inclusion and exclusion criteria are defined based on the fungal infection being treated and the patient's underlying conditions.
Dosing and Administration
Subjects receive single or multiple doses of the antifungal agents orally or intravenously. For oral administration, the impact of food is often assessed by administering the drug in both fasted and fed states.[15] Standardized meals are provided at specified times relative to drug administration.
Sample Collection
Blood samples are collected at predetermined time points before and after drug administration. Serial sampling is crucial to accurately characterize the concentration-time profile of the drug. For instance, samples might be collected at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Urine samples may also be collected to assess renal clearance.
Analytical Methods
Plasma and urine concentrations of the parent drug and its major metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These assays are required to be sensitive, specific, and reproducible over the range of expected concentrations.
Pharmacokinetic Analysis
Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL). For drugs with non-linear pharmacokinetics like voriconazole, population pharmacokinetic modeling may be employed to better characterize the dose-exposure relationship.[3][14]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical pharmacokinetic study.
References
- 1. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of voriconazole in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - [medicinesresources.nhs.uk]
- 5. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. dovepress.com [dovepress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. termedia.pl [termedia.pl]
- 10. journals.asm.org [journals.asm.org]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of clinical pharmacology of voriconazole and posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics of voriconazole and initial dosage optimization in patients with talaromycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation for Vibunazole: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is a cornerstone of successful drug development. This guide provides a comparative overview of key validation parameters for a hypothetical bioanalytical method for Vibunazole, a novel azole antifungal agent. By presenting data in a structured format and detailing experimental protocols, this document aims to facilitate informed decisions in the laboratory.
The validation of a bioanalytical method ensures its suitability for its intended purpose, which is the quantitative determination of a drug and/or its metabolites in biological matrices.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for these validations.[2][3] This guide will compare a hypothetical optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound (Method A) with a less refined alternative (Method B) and a published method for a related azole antifungal, Voriconazole.
Comparative Validation Parameters
The following tables summarize the key performance characteristics of the three methods across a range of validation experiments as stipulated by international guidelines.[2][3][4]
| Parameter | Method A: Optimized this compound LC-MS/MS | Method B: Preliminary this compound LC-MS/MS | Published Voriconazole LC-MS/MS Method | Regulatory Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.995 | >0.9989[5] | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL | 25 ng/mL[5] | Clearly defined and reproducible |
| Intra-day Precision (%CV) | <5% | <15% | 0.93% to 5.66%[5] | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | <7% | <18% | 3.03% to 5.16%[5] | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | 92.44% to 107.61%[5] | Within ±15% (±20% at LLOQ) |
| Recovery (%) | >90% | 75-85% | >85%[6] | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | <10% | <20% | Not explicitly stated | ≤15% |
| Short-Term Stability (24h at RT) | Stable | Minor degradation observed | Stable up to 18h[6] | Within ±15% of nominal concentration |
| Long-Term Stability (-80°C) | Stable for 6 months | Stable for 3 months | Stable for up to a year at 4°C[6] | Within ±15% of nominal concentration |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable | Stable[6] | Within ±15% of nominal concentration |
Detailed Experimental Protocols
The successful validation of a bioanalytical method relies on meticulously executed experiments. The following are detailed protocols for the key validation parameters.
Specificity and Selectivity
-
Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.
-
Protocol:
-
Analyze blank plasma samples from at least six different sources.
-
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze blank plasma spiked with potential interfering substances (e.g., metabolites, concomitant medications).
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte and internal standard (IS) in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
-
Linearity
-
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero concentrations should be used, spanning the expected range of study samples.
-
Analyze the calibration standards in duplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision and Accuracy
-
Objective: To determine the closeness of agreement between a series of measurements (precision) and the closeness of the mean test results to the true value (accuracy).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
For intra-day precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day precision and accuracy, analyze at least five replicates of each QC level on at least three different days.
-
Acceptance Criteria:
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels (≤20% for LLOQ).
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels (±20% for LLOQ).
-
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a specified period.
-
Autosampler Stability: Analyze processed low and high QC samples that have been stored in the autosampler for a period reflecting the expected run time.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
-
Visualizing the Workflow and Validation Logic
To further clarify the processes involved in bioanalytical method validation, the following diagrams illustrate the experimental workflow and the logical relationships between validation parameters.
Caption: Experimental Workflow for this compound Analysis.
Caption: Inter-relationships of Validation Parameters.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Post-Antifungal Effect of Vibunazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the suppression of fungal growth that persists after limited exposure to an antifungal agent. This guide provides a comparative assessment of the PAFE of Vibunazole (Voriconazole), a broad-spectrum triazole antifungal, against other commonly used antifungal agents. The information presented herein is supported by experimental data to aid in research and drug development.
Comparative Analysis of Post-Antifungal Effect (PAFE)
This compound's PAFE has been evaluated against various clinically relevant fungal species. For comparative purposes, this guide focuses on its performance relative to other key azole antifungals, fluconazole (B54011) and itraconazole, as well as other classes of antifungals where data is available.
PAFE Against Candida albicans
Candida albicans remains a primary target for antifungal therapy. The PAFE of this compound against this species appears to be limited. One study reported that this compound (voriconazole) induced no PAFE against C. albicans at concentrations of 0.25 and 1 mg/L. Another study observed a short PAFE of less than or equal to 0.5 hours. In contrast, fluconazole has been shown to exhibit a concentration-dependent PAFE in the presence of human serum, ranging from 1.1 to 3.6 hours, though it shows no PAFE in the absence of serum.
| Antifungal Agent | Fungal Species | Concentration | Exposure Time | PAFE (hours) | Reference |
| This compound (Voriconazole) | Candida albicans | 0.25 and 1 mg/L | Not Specified | 0 | [1] |
| This compound (Voriconazole) | Candida albicans | Not Specified | 1 hour | ≤0.5 | |
| Fluconazole | Candida albicans | Two concentrations | Not Specified | 1.1 - 3.6 (in presence of 10% human serum) | [2] |
| Fluconazole | Candida albicans | Two concentrations | Not Specified | -0.1 to -0.7 (in absence of serum) | [2] |
| Itraconazole | Candida albicans | Not Available | Not Available | Not Available |
PAFE Against Aspergillus fumigatus
Aspergillus fumigatus is a significant pathogen, particularly in immunocompromised individuals. Research indicates that this compound exhibits a short PAFE against this mold.
| Antifungal Agent | Fungal Species | Concentration | Exposure Time | PAFE (hours) | Reference |
| This compound (Voriconazole) | Aspergillus fumigatus | Not Specified | 2 hours | 0.5 ± 0.0 | |
| Fluconazole | Aspergillus fumigatus | Not Available | Not Available | Not Available | |
| Itraconazole | Aspergillus fumigatus | Not Available | Not Available | Not Available | |
| Amphotericin B | Aspergillus fumigatus | Not Specified | 2 hours | 7.5 ± 0.70 | |
| Posaconazole | Aspergillus fumigatus | Not Specified | 2 hours | 0.75 ± 0.35 | |
| Ravuconazole | Aspergillus fumigatus | Not Specified | 2 hours | 0.38 ± 0.17 | |
| Caspofungin | Aspergillus fumigatus | Not Specified | 2 hours | ≤0.5 | |
| Micafungin | Aspergillus fumigatus | Not Specified | 2 hours | ≤0.5 |
Experimental Protocols
A standardized methodology for determining the in vitro PAFE is crucial for reproducible and comparable results. The following is a synthesized protocol based on commonly cited experimental procedures.
In Vitro PAFE Determination Protocol
-
Fungal Isolate Preparation:
-
Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp.) and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
Prepare a standardized inoculum suspension in a sterile saline solution or buffered peptone water. Adjust the suspension to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration (e.g., 1-5 x 10^6 CFU/mL), using a spectrophotometer.
-
-
Antifungal Exposure:
-
Prepare serial dilutions of the antifungal agents in a suitable broth medium (e.g., RPMI 1640).
-
Inoculate the fungal suspension into tubes containing the antifungal solutions at various concentrations (typically multiples of the Minimum Inhibitory Concentration, MIC) and a control tube without the antifungal agent.
-
Incubate the tubes at 35°C for a defined exposure period (e.g., 1 or 2 hours) with constant agitation.
-
-
Removal of Antifungal Agent:
-
Following the exposure period, centrifuge the fungal suspensions to pellet the cells.
-
Remove the supernatant containing the antifungal agent.
-
Wash the fungal pellets multiple times (typically three times) with sterile phosphate-buffered saline (PBS) to completely remove any residual drug. Resuspend the final pellet in a drug-free broth medium.
-
-
PAFE Measurement:
-
Viable Count Method:
-
At regular time intervals (e.g., every 2 hours), withdraw aliquots from the drug-free fungal suspensions (both the test and control cultures).
-
Perform serial dilutions and plate onto agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
The PAFE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log10 CFU/mL from the initial count after drug removal.
-
-
Spectrophotometric Method:
-
Transfer the washed fungal suspensions to a microtiter plate.
-
Incubate the plate in a spectrophotometer capable of taking readings at regular intervals.
-
Monitor the optical density (OD) at a specific wavelength (e.g., 530 nm).
-
The PAFE is calculated as the difference in time for the OD of the treated and control cultures to reach a predetermined value (e.g., 50% of the maximum OD).
-
-
Mechanism of Action and Experimental Workflow
Ergosterol (B1671047) Biosynthesis Pathway Inhibition by Azoles
This compound, like other azole antifungals, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for PAFE Determination
The following diagram illustrates the key steps involved in determining the post-antifungal effect of a drug in vitro.
Caption: Experimental workflow for in vitro PAFE determination.
References
- 1. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of fluconazole: postantifungal effect, effects of low concentrations and of pretreatment on the susceptibility of Candida albicans to leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Vibunazole (Voriconazole): A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Vibunazole, also known as Voriconazole. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Voriconazole is classified as a hazardous substance, with evidence of being toxic if swallowed, a suspected carcinogen, and potentially damaging to fertility or an unborn child.[1][2][3] Therefore, meticulous handling and disposal are imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, preferably a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially if dust may be generated. |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants. |
Source: BenchChem Safety Operating Guide[1]
Handling Guidelines:
-
Avoid generating dust.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][3][4]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.
-
Segregate this compound waste from non-hazardous waste streams.
-
-
Waste Collection and Containment:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a dedicated, sealed, and shatter-resistant container.
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (Voriconazole)," and the date accumulation started.[1]
-
The label should also include information about the associated hazards (e.g., Toxic, Carcinogen, Reproductive Hazard).[1][2]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[5]
-
-
Documentation:
-
Complete all required waste manifests or documentation provided by the disposal service.[1]
-
Maintain records of the disposal in accordance with institutional and regulatory requirements.
-
-
Handover:
-
Ensure the waste is handed over only to authorized personnel for transport to a licensed incineration facility.[1]
-
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent the further spread of the spill.[1]
-
Cleanup:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A damp cloth can be used for final cleaning.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent or detergent and water.[1]
-
Dispose: Collect all cleanup materials and place them in a labeled hazardous waste container for disposal.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4]
This compound (Voriconazole) Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄F₃N₅O |
| Molar Mass | 349.31 g/mol [6] |
| Physical Description | Solid[6] |
| Melting Point | 127 - 134 °C[6] |
| Solubility in Water | Low (0.0978 g/L)[6] |
This compound Disposal Workflow
References
Essential Safety and Logistics for Handling Vibunazole (Voriconazole)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients is paramount. This document provides immediate and essential procedural guidance for the safe management of Vibunazole, a potent antifungal agent. Adherence to these protocols is critical to minimize exposure risks and ensure a safe laboratory environment.
This compound is classified as a hazardous substance, suspected of causing cancer, genetic defects, and damage to fertility or an unborn child.[1][2][3] It is also toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, stringent safety measures are required during handling and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile or rubber gloves.[1][4][5] | Prevents skin contact with the hazardous substance.[1] Thicker gloves generally offer better protection.[5] |
| Eye Protection | Safety glasses with side shields or goggles.[1][6] | Protects eyes from dust particles and accidental splashes.[6] |
| Respiratory Protection | NIOSH-approved respirator with a P3 filter for particulates, especially when dust may be generated or if the Occupational Exposure Limit (OEL) is exceeded.[1][6] | Prevents inhalation of airborne particles of the active substance.[6] |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants.[1] For bulk processing, protective clothing meeting EN13982, ANSI 103, or equivalent is recommended.[6] | Minimizes skin exposure.[1] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and compliance. The following step-by-step plan outlines the key procedures.
1. Preparation and Handling:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid form.[1][4][6] If tablets or capsules are crushed, extra precautions to avoid dust inhalation and contact are necessary.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][4][6]
2. Spill and Exposure Procedures:
-
Spill Cleanup:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6][7] Seek immediate medical attention.[1][6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][6] Seek medical attention if irritation persists.[1][6]
-
Inhalation: Move the individual to fresh air.[1][6][7] If breathing is difficult, provide oxygen and seek immediate medical attention.[1][6][7]
-
Ingestion: Do NOT induce vomiting.[6][7][8] Rinse the mouth with water and seek immediate medical attention.[6][7]
-
3. Storage:
-
Store this compound in a tightly sealed, appropriately labeled container.[1][9]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a locked-up or otherwise secure area accessible only to authorized personnel.[3][6]
4. Disposal Plan:
-
Waste Classification: this compound waste is considered hazardous waste.[1][8]
-
Containment: Place all this compound waste, including contaminated PPE and cleaning materials, into a clearly labeled, sealed container.[1][4][6] The label should include the words "Hazardous Waste" and the full chemical name.[1]
-
Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][6] Avoid release into the environment.[1][6]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lupin.com [lupin.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pppmag.com [pppmag.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. ajantapharmausa.com [ajantapharmausa.com]
- 8. fishersci.com [fishersci.com]
- 9. pfizermedical.com [pfizermedical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
